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Foundational

chemical structure and properties of pyrazinecarboxamide 1-oxide

An In-depth Technical Guide to Pyrazinecarboxamide 1-Oxide For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazinecarboxamide 1-oxide is a heterocyclic organic compound of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pyrazinecarboxamide 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxamide 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a close structural analog and potential metabolite of Pyrazinamide—a cornerstone drug in first-line tuberculosis therapy—understanding its chemical and physical properties is crucial.[1][2] This guide provides a comprehensive technical overview of pyrazinecarboxamide 1-oxide, from its fundamental structure to its synthesis and potential biological relevance, designed to equip researchers with the foundational knowledge required for its study and application.

Chemical Structure and Identification

The molecular architecture of pyrazinecarboxamide 1-oxide is defined by a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. An amide group (-CONH₂) is attached at the 2-position, and an N-oxide moiety is present at the 1-position nitrogen. This N-oxide group significantly influences the electronic properties and reactivity of the pyrazine ring compared to its parent compound, pyrazinamide.

Key Chemical Identifiers

A summary of the key identifiers for pyrazinecarboxamide 1-oxide is presented below for unambiguous reference.

IdentifierValueSource
IUPAC Name 4-oxidopyrazin-4-ium-2-carboxamide[]
CAS Number 768-36-5[][4]
Molecular Formula C₅H₅N₃O₂[][4]
Molecular Weight 139.11 g/mol []
Canonical SMILES C1=C[O-][][4]
InChI InChI=1S/C5H5N3O2/c6-5(9)4-3-8(10)2-1-7-4/h1-3H,(H2,6,9)[][4]
InChIKey WWQPCELPPKZBJE-UHFFFAOYSA-N[][4]
Structural Diagram

The diagram below illustrates the chemical structure and standard atom numbering scheme for pyrazinecarboxamide 1-oxide.

Caption: Chemical structure of pyrazinecarboxamide 1-oxide.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for pyrazinecarboxamide 1-oxide is not widely published, the properties can be inferred from its structure and data available for related compounds like pyrazinamide.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a white or off-white crystalline solid.Based on the parent compound, pyrazinamide, which is a white crystalline powder.[1][5]
Melting Point Not Available. Pyrazinamide melts at 189-191 °C.[5]The N-oxide may alter crystal packing, likely resulting in a different melting point.
Solubility Sparingly soluble in water.[6]The N-oxide group can increase polarity and hydrogen bonding potential, potentially enhancing aqueous solubility compared to pyrazinamide. Pyrazinamide itself is sparingly soluble in water (15 mg/mL).[5]
pKa Not Available. The pKa of pyrazinamide is 0.5.The N-oxide is a weak base. The electron-withdrawing nature of the N-oxide group would be expected to make the other ring nitrogen even less basic than in pyrazinamide.
LogP Not Available. Pyrazinamide has a LogP of -0.6.[5]The addition of the polar N-oxide group would likely decrease the LogP value, making the molecule more hydrophilic.

Synthesis and Characterization

Synthesis Pathway

Pyrazinecarboxamide 1-oxide is typically synthesized via the direct oxidation of pyrazinamide. This transformation involves the introduction of an oxygen atom onto one of the pyrazine ring nitrogens. The choice of oxidizing agent and reaction conditions is critical to achieve selective N-oxidation without affecting the amide functionality. Common reagents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid (e.g., acetic acid).

The diagram below outlines a general workflow for the synthesis and purification of pyrazinecarboxamide 1-oxide.

G Synthesis Workflow cluster_synthesis Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Pyrazinamide + Solvent reagent Add Oxidizing Agent (e.g., H₂O₂/AcOH) start->reagent reaction Controlled Heating (e.g., 70-80°C) reagent->reaction monitoring Monitor via TLC reaction->monitoring quench Quench Excess Oxidant monitoring->quench neutralize Neutralize & Cool quench->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter Filter & Wash Solid precipitate->filter recrystallize Recrystallization filter->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize (NMR, IR, MS) dry->analyze

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Features
¹H NMR The three aromatic protons will appear as distinct signals in the downfield region (typically δ 8.0-9.5 ppm). The presence of the electron-withdrawing N-oxide and carboxamide groups will cause significant deshielding. The proton adjacent to the N-oxide (H6) is expected to be the most downfield. The amide protons (-NH₂) will typically appear as a broad singlet.
¹³C NMR Five distinct carbon signals are expected. The carbonyl carbon of the amide will be the most downfield signal (δ > 160 ppm). The four aromatic carbons will have shifts influenced by the nitrogen atoms and substituents. The carbon atom between the two nitrogens (C2) and the one adjacent to the N-oxide (C6) will show characteristic shifts.
IR (Infrared) - N-H Stretch: Two bands for the amide NH₂ group around 3400-3100 cm⁻¹.- C=O Stretch: A strong absorption band for the amide carbonyl around 1680-1700 cm⁻¹.- N-O Stretch: A characteristic strong band for the N-oxide group, typically in the 1250-1300 cm⁻¹ region.- Aromatic C-H/C=N/C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions.
MS (Mass Spec) The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of 139.11.

Biological Activity and Potential Applications

The biological profile of pyrazinecarboxamide 1-oxide is intrinsically linked to its parent drug, pyrazinamide (PZA). PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme to exert its potent antitubercular effect.[2] This activity is particularly effective against semi-dormant bacilli in the acidic environments of macrophages.[2]

Pyrazinecarboxamide 1-oxide is often studied as a potential metabolite or a related impurity of PZA. The introduction of an N-oxide group can alter a molecule's pharmacological profile by:

  • Improving solubility and absorption.

  • Changing metabolic pathways , potentially leading to different active species or detoxification routes.

  • Modulating interaction with biological targets.

Derivatives of pyrazinecarboxamide have been extensively explored for a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects.[7][8][9] The modification of the pyrazine core, including the introduction of N-oxides, remains a viable strategy in the search for new anti-infective agents.[10]

G cluster_activity PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA Mycobacterial Enzyme (PncA) PZA_Oxide Pyrazinecarboxamide 1-Oxide (Metabolite / Analog) PZA->PZA_Oxide Metabolic Oxidation Activity Antitubercular Activity (Acidic pH) POA->Activity

Caption: Relationship of Pyrazinecarboxamide 1-Oxide to Pyrazinamide.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of pyrazinecarboxamide 1-oxide, emphasizing experimental logic and self-validation.

Protocol: Synthesis of Pyrazinecarboxamide 1-Oxide

Objective: To synthesize pyrazinecarboxamide 1-oxide via N-oxidation of pyrazinamide.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrazinamide (1.0 eq) in glacial acetic acid (10-15 mL per gram of pyrazinamide).

    • Causality: Acetic acid serves as a solvent and a catalyst for the oxidation by hydrogen peroxide.

  • Addition of Oxidant: Warm the solution to 50-60 °C. Add 30% hydrogen peroxide (H₂O₂, 1.5-2.0 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent over-oxidation or decomposition.

  • Reaction: Increase the temperature to 75-80 °C and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The product spot should be more polar (lower Rf) than the starting material. The reaction is complete when the pyrazinamide spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product may begin to crystallize.

  • Isolation: Slowly add a saturated solution of sodium bicarbonate or sodium sulfite to neutralize excess acetic acid and quench any remaining peroxide. The product will precipitate out of the solution.

    • Causality: Neutralization decreases the solubility of the product, leading to its precipitation.

  • Purification: Filter the crude solid, wash with cold water, and then a small amount of cold ethanol. For higher purity, recrystallize the solid from a suitable solvent like water or an ethanol/water mixture.

  • Final Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring NMR, IR, and MS spectra as described in Section 3.2.

Protocol: Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized pyrazinecarboxamide 1-oxide.

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Causality: DMSO-d₆ is an excellent polar solvent that will dissolve the compound and has a well-defined residual solvent peak for referencing. The amide protons will be visible in DMSO-d₆ but will exchange with D₂O.

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Self-Validation: The resulting spectra must be consistent with the expected structure: three unique aromatic proton signals, a downfield carbonyl carbon, and correlations in 2D spectra that match the connectivity of the molecule.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by grinding 1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR accessory.

    • Self-Validation: The spectrum must show the key characteristic peaks: N-H stretches, a C=O stretch, and a strong N-O stretch around 1250-1300 cm⁻¹, confirming the presence of all key functional groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution into an ESI-MS instrument.

    • Self-Validation: The mass spectrum must show a prominent peak at m/z 140.04 [M+H]⁺, corresponding to the exact mass of the protonated molecule, confirming the molecular formula C₅H₅N₃O₂.

Conclusion

Pyrazinecarboxamide 1-oxide is a molecule of considerable scientific interest due to its close relationship with the essential anti-tuberculosis drug, pyrazinamide. This guide has detailed its core chemical structure, physicochemical properties, and pathways for its synthesis and characterization. The N-oxide functionality imparts distinct properties that warrant further investigation, particularly concerning its potential role as a metabolite and its own intrinsic biological activity. The provided protocols offer a robust framework for researchers to synthesize and validate this compound, paving the way for further studies in drug metabolism, medicinal chemistry, and the development of novel anti-infective agents.

References

  • NIST. Pyrazinecarboxamide, 3,4-dihydro-3-oxo-. NIST Chemistry WebBook. [Online] Available at: [Link][11]

  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Online] Available at: [Link][12]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Online] Available at: [Link][13]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1046, Pyrazinamide. [Online] Available at: [Link][1]

  • Narasimhan, B. (2012). A Review of Biological potential of Pyrazinamide derivatives. Hygeia.J.D.Med, 4(1), 1-6. [Online] Available at: [Link][7]

  • Gopal, P., et al. (2020). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife. [Online] Available at: [Link][14]

  • ACS Publications. (2013). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. Crystal Growth & Design. [Online] Available at: [Link][15]

  • Ebadi, A. (2017). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(ii) complex. Oriental Journal of Chemistry, 33(4). [Online] Available at: [Link][16]

  • Holzer, W., et al. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry, 47(7), 617-24. [Online] Available at: [Link][17]

  • Ellsworth, B. A., et al. (2007). Discovery of Pyrazine Carboxamide CB1 Antagonists: The Introduction of a Hydroxyl Group Improves the Pharmaceutical Properties and in Vivo Efficacy of the Series. Bioorganic & Medicinal Chemistry Letters, 17(14), 3978-82. [Online] Available at: [Link][18]

  • NextSDS. 3-pyrazinecarboxaMide 1-oxide — Chemical Substance Information. [Online] Available at: [Link][19]

  • NIST. Pyrazinamide. NIST Chemistry WebBook. [Online] Available at: [Link][20]

  • Furtado, R., et al. (2020). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 25(22), 5489. [Online] Available at: [Link][21]

  • Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-256. [Online] Available at: [Link][8]

  • The Japanese Pharmacopoeia. Pyrazinamide. [Online] Available at: [Link][6]

  • Jampilek, J. (2011). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis, Current Issues in Diagnosis and Management. [Online] Available at: [Link][2]

  • Wikipedia. Pyrazinamide. [Online] Available at: [Link][22]

  • Reva, I., et al. (2009). Low Temperature Infrared Spectroscopy Study of Pyrazinamide. The Journal of Physical Chemistry A, 113(49), 13738–13745. [Online] Available at: [Link][23]

  • Google Patents. US2705714A - Process of producing pyrazinamide. [Online] Available at: [24]

  • Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-56. [Online] Available at: [Link][9]

  • Ganapathy, P., et al. (2020). REVIEW OF SPECTROSCOPIC INVESTIGATION ON FUNDAMENTAL MODES OF DFT STUDIES OF PURE PYRAZINEAMIDE. Journal of Critical Reviews. [Online] Available at: [Link][25]

  • J&K Scientific LLC. Pyrazinecarboxamide | 98-96-4. [Online] Available at: [Link][26]

  • Ranjan, C., et al. (2024). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Journal of Pharmaceutical Research and Reports. [Online] Available at: [Link][10]

  • Gopal, P., et al. (2020). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife. [Online] Available at: [Link][27]

  • ResearchGate. Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF. [Online] Available at: [Link][28]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Online] Available at: [Link][29]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Pyrazinecarboxamide 1-Oxide

Preamble: Navigating the Knowns and Unknowns The development of novel pharmaceutical agents requires a meticulous and comprehensive evaluation of their safety profile. Pyrazinecarboxamide 1-oxide, a structural analogue o...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Knowns and Unknowns

The development of novel pharmaceutical agents requires a meticulous and comprehensive evaluation of their safety profile. Pyrazinecarboxamide 1-oxide, a structural analogue of the first-line antituberculosis drug pyrazinamide, presents a compelling case for investigation. While extensive data exists for pyrazinamide, the introduction of a 1-oxide functional group necessitates a de novo assessment of the molecule's in vitro toxicity. This guide provides a robust framework for researchers, scientists, and drug development professionals to navigate the preclinical safety assessment of pyrazinecarboxamide 1-oxide. We will delve into hypothesized mechanisms of toxicity, propose a suite of essential in vitro assays, and provide detailed, field-proven protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating and comprehensive safety profile.

Mechanistic Hypotheses: The Influence of the 1-Oxide Moiety

Pyrazinamide is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] Its toxicity in humans, particularly hepatotoxicity, is a significant clinical concern.[2][3] The introduction of the 1-oxide to the pyrazine ring may alter the molecule's properties in several ways:

  • Metabolic Activation: The N-oxide may influence the rate and pathway of metabolic activation, potentially leading to the formation of novel, reactive metabolites.

  • Redox Cycling and Oxidative Stress: The N-oxide moiety could participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known mechanism of drug-induced toxicity.[4][5][6][7]

  • Physicochemical Properties: The 1-oxide group will alter the molecule's polarity, solubility, and ability to interact with cellular targets, which could modulate its toxic potential.

These hypotheses form the basis of our proposed in vitro testing strategy, which is designed to probe these potential mechanisms of toxicity.

A Tiered Strategy for In Vitro Safety and Toxicity Assessment

A comprehensive in vitro safety evaluation is crucial for identifying potential liabilities early in the drug development process, thereby saving time and resources.[8][9][10][11] Our proposed strategy for pyrazinecarboxamide 1-oxide follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific and mechanistic assays. All assays should be conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) guidelines and Good In Vitro Method Practices (GIVIMP) to ensure data quality and regulatory acceptance.[12][13][14][15][16]

Tier 1: Foundational Cytotoxicity Screening

The initial assessment of cytotoxicity provides a fundamental understanding of the concentration at which a compound elicits overt cellular damage.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human hepatoma (HepG2), human embryonic kidney (HEK293), and a relevant immune cell line (e.g., THP-1) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of pyrazinecarboxamide 1-oxide (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The use of multiple cell lines from different tissues (liver, kidney, immune system) provides a broader understanding of potential organ-specific toxicity. The time-course experiment helps to distinguish between acute and delayed cytotoxicity.

Data Presentation: Cytotoxicity of Pyrazinecarboxamide 1-Oxide

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2[Insert Data][Insert Data][Insert Data]
HEK293[Insert Data][Insertá Data][Insert Data]
THP-1[Insert Data][Insert Data][Insert Data]
Tier 2: Genotoxicity Assessment

Genotoxicity testing is essential to evaluate the potential of a compound to cause DNA or chromosomal damage, which can lead to carcinogenicity.[17]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Plate Incorporation Method:

    • Mix the test compound, the bacterial culture, and (if required) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Causality Behind Experimental Choices: The Ames test is a widely accepted and validated screening assay for identifying mutagens. The inclusion of the S9 fraction from rat liver mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.

Experimental Protocol: In Vitro Micronucleus Test - OECD 487

  • Cell Culture and Treatment: Treat human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6) with a range of concentrations of pyrazinecarboxamide 1-oxide, with and without S9 activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopy: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Causality Behind Experimental Choices: The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity), providing a comprehensive assessment of chromosomal damage.

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Ames Ames Test (OECD 471) cluster_Micronucleus Micronucleus Test (OECD 487) Ames_Start Compound + Bacterial Strains (S. typhimurium, E. coli) Ames_S9 With/Without S9 Metabolic Activation Ames_Start->Ames_S9 Ames_Incubate Incubate 48-72h Ames_S9->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Ames_Result Assess Mutagenicity Ames_Count->Ames_Result MN_Start Compound + Mammalian Cells (e.g., Lymphocytes) MN_S9 With/Without S9 Metabolic Activation MN_Start->MN_S9 MN_CytoB Add Cytochalasin B MN_S9->MN_CytoB MN_Harvest Harvest and Stain MN_CytoB->MN_Harvest MN_Score Score Micronuclei MN_Harvest->MN_Score MN_Result Assess Clastogenicity/Aneugenicity MN_Score->MN_Result Hepatotoxicity_Pathway Compound Pyrazinecarboxamide 1-Oxide Metabolism Metabolic Activation (e.g., P450s) Compound->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites Mitochondria Mitochondria Metabolites->Mitochondria ROS Increased ROS Production Mitochondria->ROS GSH GSH Depletion ROS->GSH MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis/Necrosis MMP->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Hypothesized pathway of pyrazinecarboxamide 1-oxide hepatotoxicity.

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for interpreting toxicity data.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation: Incubate pyrazinecarboxamide 1-oxide with human and rat liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Causality Behind Experimental Choices: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the major enzymes involved in drug metabolism. This assay provides a reliable estimate of a compound's metabolic stability.

Experimental Protocol: Metabolite Identification

  • Incubation: Incubate pyrazinecarboxamide 1-oxide with liver microsomes or hepatocytes for a longer duration.

  • LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolites and elucidate their structures.

Causality Behind Experimental Choices: Identifying the metabolites of a compound is essential for determining if any of them are reactive and potentially toxic.

Data Integration and Risk Assessment

The data generated from this tiered in vitro testing strategy should be integrated to form a comprehensive safety profile of pyrazinecarboxamide 1-oxide.

  • Structure-Activity Relationships (SAR): Compare the toxicity data of pyrazinecarboxamide 1-oxide with that of pyrazinamide and other analogues to establish SAR for toxicity.

  • Therapeutic Index: Relate the concentrations at which toxicity is observed to the anticipated therapeutic concentrations to estimate the therapeutic index.

  • Risk Mitigation: If any liabilities are identified, consider strategies for mitigating the risk, such as chemical modification of the molecule or the development of specific monitoring plans for future clinical studies.

Conclusion: A Pathway to Safer Drug Development

The in vitro toxicity and safety profiling of a novel compound like pyrazinecarboxamide 1-oxide is a critical and indispensable phase of drug development. By employing a systematic, multi-tiered approach that is grounded in mechanistic hypotheses and validated protocols, researchers can build a robust and reliable safety profile. This guide provides a comprehensive framework for this endeavor, emphasizing the importance of scientific rigor, data-driven decision making, and a proactive approach to risk assessment. The successful navigation of this preclinical stage is paramount for the advancement of new and safer therapeutic agents.

References

  • Selvita. (n.d.). In Vitro Safety.
  • HySum. (2025, October 3). What is In Vitro Testing and Its Impact on Global Pharmaceutical Development.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • Lab to Market. (2025, April 10). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials.
  • MarketsandMarkets. (2025, September 26). Is In Vitro Toxicology Testing the Future of Safer Drug Development?.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC. (2024, December 26).
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • OECD. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
  • Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 1(2).
  • Peterson, N. D., et al. (2025, February 26). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife.
  • Peterson, N. D., et al. (2025, February 26). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife.
  • Peterson, N. D., et al. (2024, December 18). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. PubMed.
  • Peterson, N. D., et al. (2024, December 18). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. bioRxiv.
  • ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.
  • Shih, T. Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 57(4), 1685–1690.
  • Wang, P., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(10), 947-954.

Sources

Protocols & Analytical Methods

Method

Comprehensive Mass Spectrometry Analysis of Pyrazinecarboxamide 1-Oxide: Methodologies, Fragmentation Mechanisms, and Pharmacokinetic Applications

Introduction & Scientific Context Pyrazinamide (PZA) is a cornerstone first-line therapeutic agent used in the treatment of Mycobacterium tuberculosis. While its pro-drug activation into pyrazinoic acid (POA) is well doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Pyrazinamide (PZA) is a cornerstone first-line therapeutic agent used in the treatment of Mycobacterium tuberculosis. While its pro-drug activation into pyrazinoic acid (POA) is well documented, its broader metabolic profile—including N-oxidation—plays a critical role in evaluating drug-induced hepatotoxicity, resistance mechanisms, and systemic clearance [1, 2].

Pyrazinecarboxamide 1-oxide (also known as pyrazinamide 1-oxide) is a highly polar, nitrogen-oxidized derivative of PZA. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. N-oxides are notoriously susceptible to thermal degradation and in-source fragmentation, often reverting to their parent amines before reaching the first quadrupole. This application note provides a self-validating, step-by-step protocol for the robust quantification of pyrazinecarboxamide 1-oxide, emphasizing the causality behind chromatographic and mass spectrometric parameter selection.

Physicochemical & Mass Spectrometric Properties

To design an effective LC-MS/MS method, one must first understand the physicochemical baseline of the analyte. Because pyrazinecarboxamide 1-oxide is highly hydrophilic, traditional reversed-phase (C18) chromatography yields poor retention and peak shape.

Table 1: Analyte Properties and MRM Parameters
ParameterPyrazinamide (Parent)Pyrazinecarboxamide 1-oxide
Chemical Formula C5H5N3OC5H5N3O2
Monoisotopic Mass 123.04 g/mol 139.04 g/mol
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 124.1m/z 140.1
Primary Quantifier Transition 124.1 → 79.0140.1 → 124.1
Secondary Qualifier Transition 124.1 → 52.0140.1 → 79.0
Optimal Chromatography HILICHILIC

Mechanistic Insights into N-Oxide Fragmentation

When developing Multiple Reaction Monitoring (MRM) methods for N-oxides, distinguishing true metabolic N-oxides from hydroxylated isomers is a classic mass spectrometry challenge.

The Causality of the 16 Da Neutral Loss: Under Collision-Induced Dissociation (CID), the N-O coordinate covalent bond is the most labile point in the molecule. The characteristic fragmentation of an N-oxide is the neutral loss of 16 Da (an oxygen atom), which results in a fragment ion identical to the protonated parent drug [3]. For pyrazinecarboxamide 1-oxide, the precursor ion at m/z 140.1 rapidly loses oxygen to form the m/z 124.1 product ion. A subsequent loss of the carboxamide group (-45 Da) yields the pyrazinyl cation at m/z 79.0.

Pathway A Pyrazinecarboxamide 1-oxide Precursor Ion: [M+H]+ m/z 140.1 B Pyrazinamide Fragment:[M+H-O]+ m/z 124.1 A->B -16 Da (Loss of Oxygen) Primary MRM Transition C Pyrazinyl Cation Fragment:[M+H-O-CONH2]+ m/z 79.0 A->C -61 Da Direct Cleavage B->C -45 Da (Loss of CONH2) Secondary Cleavage

Mass spectrometric fragmentation pathway of pyrazinecarboxamide 1-oxide detailing the 16 Da loss.

The "In-Source Decay" Trap

A critical pitfall in analyzing pyrazinecarboxamide 1-oxide is in-source deoxygenation . If the Electrospray Ionization (ESI) source temperature or the declustering potential (cone voltage) is set too high, the N-oxide will thermally degrade into pyrazinamide before entering the mass analyzer. This leads to a false-positive inflation of the parent drug concentration and a false-negative underestimation of the N-oxide.

Self-Validating Check: Always infuse the pure pyrazinecarboxamide 1-oxide standard and monitor both m/z 140.1 and m/z 124.1 in MS1 (full scan). Adjust the source temperature and capillary voltage downwards until the m/z 124.1 artifact peak is minimized (<5% of the 140.1 base peak).

Experimental Protocol: LC-MS/MS Workflow

Because pyrazinecarboxamide 1-oxide is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly recommended over Reversed-Phase (RP) chromatography to ensure adequate retention and prevent ion suppression from early-eluting matrix components [1].

Step 1: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human or rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Pyrazinamide-d3, 1 µg/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins. Rationale: ACN is the preferred crash solvent for HILIC methods because injecting high aqueous extracts (like those from methanol crashes) disrupts the HILIC partitioning mechanism, leading to peak splitting.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation
  • Column: Waters XBridge HILIC (100 mm × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to retain polar analytes)

    • 1.0 - 3.0 min: Linear gradient to 50% B

    • 3.0 - 4.0 min: Hold at 50% B

    • 4.0 - 4.1 min: Return to 95% B

    • 4.1 - 6.0 min: Re-equilibration.

Step 3: Mass Spectrometry Optimization
  • Ionization: ESI Positive.

  • Source Temperature: 350°C (Strict limit: Do not exceed 400°C to prevent thermal deoxygenation).

  • Capillary Voltage: 3.0 kV.

  • Declustering Potential (DP): 40 V (Keep relatively low to prevent in-source fragmentation).

  • Collision Energy (CE):

    • 140.1 → 124.1 (CE: 15 eV)

    • 140.1 → 79.0 (CE: 25 eV)

Workflow S1 1. Plasma Sample Preparation Protein Precipitation (ACN) S2 2. HILIC Chromatography Gradient Elution (Aqueous/Organic) S1->S2 S3 3. ESI+ Ionization Optimized Source Temp (Prevent In-Source Decay) S2->S3 S4 4. Triple Quadrupole MS/MS MRM: m/z 140.1 -> 124.1 & 79.0 S3->S4 S5 5. Pharmacokinetic Data Analysis Metabolite Quantification S4->S5

Step-by-step LC-MS/MS analytical workflow for the quantification of pyrazinecarboxamide 1-oxide.

Troubleshooting Matrix Effects & Ion Suppression

When analyzing polar metabolites in plasma, endogenous phospholipids often co-elute and cause severe ion suppression.

  • Diagnostic Action: Perform a post-column infusion experiment. Infuse a constant stream of pyrazinecarboxamide 1-oxide standard (100 ng/mL) into the MS while injecting a blank plasma extract through the HILIC column.

  • Observation: Monitor the m/z 140.1 → 124.1 transition. Any sudden dips in the baseline signal indicate zones of matrix suppression.

  • Resolution: If the pyrazinecarboxamide 1-oxide peak elutes within a suppression zone, adjust the initial gradient hold (e.g., extend the 95% B hold to 1.5 minutes) to shift the analyte retention time away from the phospholipid elution window.

References

  • Sundell J, Bienvenu E, Birgersson S, Äbelö A, Ashton M, Hoffmann KJ. Simultaneous quantification of four first line antitubercular drugs and metabolites in human plasma by hydrophilic interaction chromatography and tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2019;1105:129-135. URL:[Link]

  • Wang J, et al. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach. Toxicol Res (Camb). 2016;6(1):17-29. URL:[Link]

Application

Application Note: Pyrazinecarboxamide 1-Oxide as a Reference Standard in Pyrazinamide Quality Control and Pharmacokinetics

Introduction Pyrazinamide (PZA) is a cornerstone of first-line multidrug regimens for the treatment of Mycobacterium tuberculosis. Ensuring the safety and efficacy of PZA formulations requires rigorous monitoring of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line multidrug regimens for the treatment of Mycobacterium tuberculosis. Ensuring the safety and efficacy of PZA formulations requires rigorous monitoring of its impurities and degradation products, in compliance with ICH Q3A(R2) and Q3B(R2) guidelines. Pyrazinecarboxamide 1-oxide (also referred to as pyrazinamide N-oxide, 3-carbamoylpyrazine 1-oxide, or Pyrazinamide Impurity 3) is a critical oxidative degradant and a known metabolite of PZA[1][2].

As a reference standard, pyrazinecarboxamide 1-oxide is indispensable for:

  • Stability-Indicating Assays: Validating the degradation pathways of PZA under oxidative stress[3].

  • Pharmacopeial Compliance: Serving as a system suitability marker for related substances in HPLC methods (e.g., USP and EP monographs)[4].

  • Pharmacokinetic (PK) Studies: Quantifying the metabolic profile of PZA in biological matrices.

Physicochemical Properties

To establish a self-validating analytical system, scientists must first understand the physicochemical baseline of the reference standard. The N-oxide moiety significantly alters the polarity and UV absorptivity compared to the parent API, dictating the parameters for chromatographic separation.

Table 1: Chemical and Physical Properties of Pyrazinecarboxamide 1-oxide

PropertyValue
Chemical Name Pyrazinecarboxamide 1-oxide (3-carbamoylpyrazine 1-oxide)
CAS Registry Number 768-36-5[1]
Molecular Formula C5H5N3O2[1]
Molecular Weight 139.114 g/mol [1]
Monoisotopic Mass 139.038 g/mol [1]
Topological Polar Surface Area 81.4 Ų[1]
Hydrogen Bond Acceptors 3[1]

Mechanistic Causality: Formation of Pyrazinecarboxamide 1-Oxide

Understanding why and how this impurity forms dictates the experimental choices in stability testing. Pyrazinamide undergoes N-oxidation at the pyrazine ring nitrogen adjacent to the carboxamide group[5]. This reaction is typically catalyzed in vivo by hepatic enzymes and in vitro by exposure to peroxides or micro-oxidic properties of formulation diluents[3]. The addition of the oxygen atom increases the polarity of the molecule, which causes it to elute earlier than PZA in standard reversed-phase liquid chromatography (RPLC).

OxidationPathway PZA Pyrazinamide (API) C5H5N3O Stress Oxidative Stress (H2O2, Hepatic Enzymes) PZA->Stress NOxide Pyrazinecarboxamide 1-oxide C5H5N3O2 Stress->NOxide N-Oxidation

Figure 1: Oxidative degradation pathway of Pyrazinamide to Pyrazinecarboxamide 1-oxide.

Experimental Protocols

Protocol A: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify pyrazinecarboxamide 1-oxide in PZA bulk drug substance using a stability-indicating HPLC method. Causality Insight: A slightly acidic mobile phase (pH 3.0) is chosen to suppress the ionization of any acidic impurities (like pyrazinoic acid, Impurity A) while maintaining the N-oxide and PZA in their neutral forms, ensuring sharp peak shapes and reproducible retention times[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a mobile phase consisting of Methanol and Water (8:92 v/v). Adjust the pH to 3.0 using glacial acetic acid[3]. Filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 10 mg of Pyrazinecarboxamide 1-oxide Reference Standard[6]. Dissolve in 100 mL of mobile phase to create a 100 µg/mL stock solution.

  • System Suitability Solution: Spike the PZA sample (0.4 mg/mL) with the pyrazinecarboxamide 1-oxide stock to achieve a 0.1% impurity level (0.4 µg/mL)[4].

  • Chromatographic Conditions:

    • Column: C18 (e.g., TSK-gel ODS, 250 mm x 4.6 mm, 5 µm)[3].

    • Flow Rate: 1.0 mL/min[3].

    • Column Temperature: 35°C[3].

    • Detection: UV at 268 nm[3].

    • Injection Volume: 20 µL.

  • System Suitability Criteria: Ensure the resolution ( Rs​ ) between pyrazinecarboxamide 1-oxide and PZA is ≥3.0 . The relative standard deviation (RSD) for the impurity peak area over five replicate injections must be ≤2.0% [4].

Protocol B: LC-MS/MS Method for Pharmacokinetic (PK) Quantification

Objective: To quantify trace levels of the N-oxide metabolite in plasma. Causality Insight: UV detection lacks the sensitivity required for low-nanogram PK profiling. Electrospray ionization (ESI) in positive mode is utilized because the N-oxide readily accepts a proton ( [M+H]+=140.04 ).

Step-by-Step Methodology:

  • Sample Extraction: Add 200 µL of acetonitrile (containing isotopic internal standard, e.g., PZA-d3) to 50 µL of plasma to precipitate proteins.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: HILIC or polar-embedded C18 (to retain the highly polar N-oxide).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • MRM Transitions: Monitor m/z 140.0 97.0 for pyrazinecarboxamide 1-oxide.

  • Data Analysis: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Calculate the concentration of the metabolite in biological samples using the peak area ratio of the analyte to the internal standard.

AnalyticalWorkflow Prep Sample Preparation (API Extraction / Protein Crash) Spike Reference Standard Spiking (Pyrazinecarboxamide 1-oxide) Prep->Spike Chrom Chromatographic Separation (HPLC C18 / LC-MS HILIC) Spike->Chrom Detect Detection & Acquisition (UV 268 nm / ESI+ MRM) Chrom->Detect Valid Method Validation (ICH Q2: LOD, LOQ, Linearity) Detect->Valid

Figure 2: Analytical workflow for the quantification of pyrazinecarboxamide 1-oxide.

Regulatory Grounding and Pharmacopeial Standards

Regulatory bodies strictly control the permissible levels of impurities in pharmaceutical products. Under USP and EP guidelines, related substances in Pyrazinamide must be rigorously quantified[4][7]. Pyrazinecarboxamide 1-oxide, often cataloged under names such as "Pyrazinamide Impurity 3" or related compound standards[2], is essential for establishing the relative retention times (RRT) and response factors (RF) during routine Quality Control (QC) batch release. The reporting threshold for unspecified impurities in such monographs is typically 0.05% to 0.1%, necessitating high-purity reference standards to avoid false out-of-specification (OOS) results[4].

References

  • Title: Determination of pyrazinamide and its related substances by HPLC Source: researchgate.net URL: [Link]

  • Title: Pyrazinamide Impurity 3 - Protheragen Source: protheragen.ai URL: [Link]

  • Title: Buy Pyrazinamide Impurity 3 | CAS 768-36-5 | QCS Standards Source: qcsrm.com URL: [Link]

  • Title: Pyrazinamide - Pharmacopeial Forum Source: trungtamthuoc.com URL: [Link]

  • Title: SUPPLEMENT I TO THE JAPANESE PHARMACOPOEIA EIGHTEENTH EDITION Source: mhlw.go.jp URL: [Link]

Sources

Method

Application Note: Catalytic Oxidation of Pyrazinamide to Pyrazinecarboxamide 1-Oxide

Target Audience: Process Chemists, Drug Metabolism Researchers, and Pharmaceutical Scientists Application Focus: Synthesis of N-oxide metabolites and prodrug intermediates Introduction & Mechanistic Rationale Pyrazinecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Metabolism Researchers, and Pharmaceutical Scientists Application Focus: Synthesis of N-oxide metabolites and prodrug intermediates

Introduction & Mechanistic Rationale

Pyrazinecarboxamide (pyrazinamide, PZA) is a frontline antitubercular prodrug. The synthesis of its N-oxide derivatives—specifically pyrazinecarboxamide 1-oxide (often referred to interchangeably as pyrazine-2-carboxamide 4-oxide depending on IUPAC numbering conventions)—is of high value for studying the [1].

The Causality of Catalyst Selection: The pyrazine ring is inherently electron-deficient. This property is heavily exacerbated by the electron-withdrawing nature of the C-2 carboxamide group, rendering the nitrogen atoms poor nucleophiles. Standard stoichiometric oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), often result in sluggish reaction kinetics, poor yields, and complex purification processes.

To overcome this thermodynamic barrier, transition metal catalysis is strictly required. Sodium tungstate ( Na2​WO4​ ) reacts reversibly with aqueous hydrogen peroxide ( H2​O2​ ) to generate a highly electrophilic diperoxotungstate complex, a method validated in the[2]. This intermediate acts as an efficient oxygen-transfer agent, readily accepting the weak nucleophilic attack from the pyrazine nitrogen while avoiding the over-oxidation of the amide functional group.

Reaction Optimization Data

Quantitative analysis of various oxidation conditions demonstrates the superiority of the tungstate-catalyzed system for electron-deficient pyrazines.

EntryCatalytic SystemOxidant (Eq.)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1None (Control) H2​O2​ (3.0)6524< 5N/A
2Nonem-CPBA (1.5)25125542
3 Na2​WO4​ (5 mol%) H2​O2​ (2.0)6512> 9588
4MTO (2 mol%) H2​O2​ (2.0)258> 9891

Note: While Methyltrioxorhenium (MTO) provides slightly higher yields at room temperature, Na2​WO4​ is prioritized in this protocol due to its lower cost, superior bench stability, and scalability for process chemistry.

Visualized Workflows

Workflow A 1. Preparation Pyrazinamide + Na2WO4 B 2. Oxidation 30% H2O2 Dropwise, 0°C A->B C 3. Catalysis Heat to 65°C 12 Hours B->C D 4. Quenching Na2S2O3 Extraction C->D E E D->E

Fig 1: Experimental workflow for the catalytic N-oxidation of pyrazinamide using Na2WO4/H2O2.

CatalyticCycle W Na2WO4 (Catalyst) Peroxo Peroxo- tungstate W->Peroxo + H2O2 Product Product (N-Oxide) Peroxo->Product Oxygen Transfer Product->W Catalyst Regeneration Substrate Pyrazinamide (Substrate) Substrate->Peroxo Nucleophilic Attack

Fig 2: Mechanism of sodium tungstate-catalyzed oxygen transfer to pyrazinamide.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and incorporates built-in quality control checks to ensure safety and reproducibility.

Materials Required:

  • Pyrazinamide (1.23 g, 10.0 mmol)

  • Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) (165 mg, 0.5 mmol, 5 mol%)

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ ) (2.26 mL, 20.0 mmol, 2.0 eq)

  • Glacial acetic acid (10 mL)

  • Sodium thiosulfate ( Na2​S2​O3​ ) (for quenching)

  • Starch-iodide indicator paper

Step-by-Step Methodology:

  • Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve Na2​WO4​⋅2H2​O (165 mg) in 10 mL of glacial acetic acid. Stir at room temperature for 5 minutes until the solution is homogenous.

  • Substrate Addition: Add pyrazinamide (1.23 g) to the solution. Ensure complete dissolution. Causality Note: The acidic medium protonates the pyrazine ring slightly, but the highly active peroxotungstate will overcome this during the oxidation phase, a mechanism critical for evaluating the [3].

  • Controlled Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Attach a dropping funnel and add 30% H2​O2​ (2.26 mL) dropwise over 15 minutes. Causality Check: Slow addition at 0 °C prevents thermal runaway and minimizes the non-productive disproportionation of H2​O2​ into water and oxygen gas.

  • Catalytic Heating: Remove the ice bath and attach a reflux condenser. Heat the mixture to 65 °C and stir for 12 hours.

    • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The N-oxide product will appear as a distinct, more polar spot under UV (254 nm) compared to the starting material.

  • Self-Validating Quench: Cool the mixture to room temperature. Test the solution with starch-iodide paper. If it turns blue-black (indicating residual peroxides), add saturated aqueous Na2​S2​O3​ dropwise until the starch-iodide test is definitively negative. Safety & Integrity: This ensures no explosive peroxides are concentrated during the subsequent solvent removal step.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Neutralize the remaining residue with saturated NaHCO3​ to pH 7. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pyrazinecarboxamide 1-oxide as a highly pure, white crystalline solid.

References

  • Title: Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US7153965B2 - Pharmaceutically acceptable inorganic and organic salts of 5-methylpyrazine-2-carboxylic acid-4-oxide Source: Google Patents URL
  • Title: Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis Source: eLife URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Pyrazinecarboxamide 1-Oxide in Aqueous Solutions

Welcome to the technical support center for pyrazinecarboxamide 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazinecarboxamide 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of pyrazinecarboxamide 1-oxide in aqueous solutions. Due to the limited availability of direct stability studies on this specific molecule, this document integrates foundational chemical principles with data from analogous compounds, such as pyrazinamide and other heterocyclic N-oxides, to offer robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with pyrazinecarboxamide 1-oxide in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns for pyrazinecarboxamide 1-oxide in aqueous solutions are hydrolysis of the amide bond, reduction of the N-oxide group, and photodegradation. The rates of these degradation pathways are expected to be significantly influenced by pH, temperature, and exposure to light.

Q2: How does the N-oxide group affect the stability of the carboxamide group compared to its parent compound, pyrazinamide?

A2: The N-oxide group is electron-withdrawing, which can influence the reactivity of the entire pyrazine ring system. This electronic effect may impact the susceptibility of the adjacent carboxamide group to hydrolysis. Heterocyclic N-oxides can also act as potent bioisosteric replacements for carbonyl groups, highlighting their unique electronic nature.[1]

Q3: At what pH range should I expect pyrazinecarboxamide 1-oxide to be most stable?

A3: While specific data is unavailable, amide bonds are generally most stable in the neutral pH range (pH 6-8).[2] Both acidic and basic conditions can catalyze amide hydrolysis.[2][3] It is crucial to experimentally determine the pH-rate profile for your specific application.

Q4: Is pyrazinecarboxamide 1-oxide sensitive to light?

A4: Many heterocyclic compounds, including the related pyrazinamide, are known to be photolabile.[4] The N-oxide functionality can also contribute to photosensitivity. Therefore, it is highly recommended to protect solutions of pyrazinecarboxamide 1-oxide from light, especially during storage and long experiments.

Q5: What are the likely degradation products of pyrazinecarboxamide 1-oxide?

A5: Potential degradation products could include pyrazine-2-carboxylic acid 1-oxide (from amide hydrolysis) and pyrazinecarboxamide (from N-oxide reduction). Photodegradation could lead to more complex rearranged or fragmented products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound concentration over time in solution. Hydrolysis of the amide bond or other degradation pathways.Perform a stability study to determine the degradation rate under your experimental conditions (see Protocol 1). Consider using freshly prepared solutions for all experiments.
Appearance of a new peak in the HPLC chromatogram. Formation of a degradation product.Attempt to identify the degradation product using LC-MS. Compare the retention time to that of potential degradation products like pyrazine-2-carboxylic acid 1-oxide.
Solution turns yellow or changes color upon storage or exposure to light. Photodegradation or oxidative degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil. Store solutions at low temperatures and consider purging with an inert gas like nitrogen or argon.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of pyrazinecarboxamide 1-oxide directly in your cell culture or assay buffer over the time course of the experiment.
Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways of pyrazinecarboxamide 1-oxide in aqueous solution.

cluster_0 Pyrazinecarboxamide 1-Oxide cluster_1 Degradation Products A Pyrazinecarboxamide 1-Oxide B Pyrazine-2-carboxylic acid 1-oxide A->B Hydrolysis (Acid or Base Catalyzed) C Pyrazinecarboxamide A->C Reduction D Other Photoproducts A->D Photodegradation (UV/Vis Light) A Prepare Stock Solution (10 mM in DMSO) B Prepare Aqueous Solutions (pH 3, 5, 7.4, 9) A->B C Incubate under Different Conditions (Light/Dark, Temp) B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) C->D E Analyze by HPLC D->E F Quantify Peak Area E->F G Plot % Remaining vs. Time F->G H Calculate Degradation Rate & Half-life G->H

Caption: Experimental workflow for stability assessment.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products. The following provides a starting point for method development, based on methods for the related compound, pyrazinamide. [5][6]

Parameter Recommended Starting Condition Notes
Column C18, 4.6 x 150 mm, 5 µm A standard reverse-phase column should provide good retention and separation.
Mobile Phase A 0.1% Formic Acid in Water Provides good peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile or Methanol Choose based on initial screening for best separation.
Gradient 5-95% B over 15 minutes A broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nm Based on the pyrazine chromophore. Scan for λmax for optimal sensitivity.

| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |

Method Validation: To ensure the method is stability-indicating, perform forced degradation studies. Subject a solution of pyrazinecarboxamide 1-oxide to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

References

  • Vargas, F., Rivas, C., & Macho, S. (2003). Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug. Journal of Photochemistry and Photobiology B: Biology, 72(1-3), 81-88.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 3(4), 862-869.
  • Singh, R., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry letters, 18(15), 4368-4370.
  • Gopal, P., Nartey, W., & Dick, T. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Vardan, T. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Gao, H., Liu, M., & Li, H. (2014). Determination of pyrazinamide and its related substances by HPLC. Chinese Journal of New Drugs, 23(1), 89-92.
  • Zaka, U. F., Khan, S. A., & Shabbir, A. (2018). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Pakistan Journal of Medical & Health Sciences, 12(3), 1183-1186.
  • Konstantinou, I. K., & Albanis, T. A. (2004). Photocatalytic transformation of pesticides in aqueous titanium dioxide suspensions: a review.
  • Kolan, P. R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 449-453.
  • Reddy, L. S., Babu, N. J., & Nangia, A. (2007). Amide-N-oxide heterosynthon and amide dimer homosynthon in cocrystals of carboxamide drugs and pyridine N-oxides. Crystal Growth & Design, 7(5), 892-897.
  • Yoshioka, M., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer.
  • Pluta, R., & Chylewska, A. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 19(27), 4749-4770.

Sources

Optimization

preventing N-oxide reduction during pyrazinecarboxamide 1-oxide assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorious analytical challenge: the artefactual reduction of N-oxide metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorious analytical challenge: the artefactual reduction of N-oxide metabolites.

Pyrazinecarboxamide 1-oxide—and N-oxides in general—features a highly polar and reactive N–O bond. During pharmacokinetic profiling, bioanalysis, or in vitro metabolism assays, this bond is highly susceptible to reduction back to the parent pyrazinecarboxamide. If not properly controlled, this artifact will skew your clearance data, misrepresent metabolic pathways, and invalidate your pharmacokinetic models.

This guide provides root-cause analysis, mechanistic explanations, and validated troubleshooting protocols to ensure your assay's integrity.

Diagnostic Workflow: Isolating the Source of Reduction

Before adjusting your protocols, you must identify where the reduction is occurring. Artefactual reduction typically stems from one of three sources: instrumental (LC-MS/MS), biological (enzymatic), or chemical (sample preparation).

G Start Observe Pyrazinecarboxamide (Parent) in N-oxide Assay CheckRT Do Parent and N-oxide co-elute on LC? Start->CheckRT InSource In-Source Reduction (LC-MS/MS Artifact) CheckRT->InSource Yes (Same RT) CheckBlank Is Parent present in Matrix Blank at t=0? CheckRT->CheckBlank No (Different RT) SamplePrep Chemical Reduction (Sample Prep/Storage) CheckBlank->SamplePrep Yes Enzymatic Enzymatic Reduction (CYP/AO/Microbiota) CheckBlank->Enzymatic No (Time-dependent)

Diagnostic decision tree for identifying the root cause of artefactual N-oxide reduction.

Troubleshooting Guide 1: LC-MS/MS In-Source Reduction (Instrumental)

Q: I am detecting high levels of the parent pyrazinecarboxamide in my N-oxide standard solutions during LC-MS/MS analysis. Is my reference standard degrading? A: Not necessarily. If the parent compound and the N-oxide co-elute at the exact same chromatographic retention time (RT), you are observing in-source reduction . N-oxides are highly susceptible to gas-phase reduction inside the mass spectrometer source, particularly under Electrospray Ionization (ESI) conditions[1].

Causality: ESI is fundamentally an electrochemical process. High capillary voltages drive the electrochemical reduction of the N–O bond at the droplet surface, while high desolvation temperatures provide the activation energy for gas-phase thermal degradation. The N-oxide is stripped of its oxygen atom after chromatographic separation but before reaching the mass analyzer.

Q: How do I eliminate or minimize in-source reduction? A: You must "soften" the ionization conditions to prevent the electrochemical breakdown of the molecule[1]. This requires a deliberate trade-off between absolute sensitivity and structural preservation.

Table 1: Quantitative Adjustments for LC-MS/MS Parameters

ParameterStandard ESI SettingOptimized "Soft" SettingMechanistic Rationale
Desolvation Temp 450 - 500 °C250 - 300 °CReduces thermal energy available for gas-phase degradation.
Capillary Voltage 3.0 - 4.0 kV1.5 - 2.5 kVMinimizes the electrochemical potential driving the reduction.
Collision Energy Optimized for max signalLowered by 10-20%Prevents premature fragmentation in the Q1/source region.
Mobile Phase 0.1% Formic Acid10 mM Ammonium AcetateHigh protonation drives reduction; buffering stabilizes the N-O bond.

Self-Validating Check: Always ensure your chromatography provides baseline separation between the N-oxide and the parent compound. If they are separated, any parent mass transition detected at the N-oxide's retention time is definitively an in-source artifact, not a biological metabolite.

Troubleshooting Guide 2: Enzymatic Reduction in In Vitro Assays (Biological)

Q: My microsomal stability assay shows rapid loss of pyrazinecarboxamide 1-oxide, but no oxidative metabolites are found. What is happening? A: The N-oxide is undergoing enzymatic reduction back to the parent pyrazinecarboxamide. Several enzyme systems catalyze this reaction, most notably Cytochrome P450s (CYPs), Aldehyde Oxidase (AO), and gut microbiota[2][3].

Pathway NOxide Pyrazinecarboxamide 1-oxide CYP Cytochrome P450s (Hypoxia favored) NOxide->CYP AO Aldehyde Oxidase (Cytosol) NOxide->AO Microbiota Gut Microbiota (Fecal Assays) NOxide->Microbiota Parent Pyrazinecarboxamide (Reduced) CYP->Parent AO->Parent Microbiota->Parent

Biological pathways mediating the enzymatic reduction of pyrazinecarboxamide 1-oxide.

Causality: CYPs normally utilize molecular oxygen as the terminal electron acceptor in oxidative reactions. However, if your assay becomes hypoxic (due to high protein concentration, lack of shaking, or sealed vials), the heme iron transfers electrons directly to the N-oxide substrate, reducing it back to the amine[2]. This reductive activation is a well-documented phenomenon exploited in hypoxia-activated prodrugs, but it is a severe artifact in standard clearance assays.

Experimental Protocol: Aerobic Microsomal Stability Assay for N-Oxides

To measure true oxidative metabolism while suppressing artefactual CYP-mediated reduction, you must enforce strict aerobic conditions. This protocol is designed as a self-validating system.

Step 1: Preparation of Reagents

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Critical: Oxygenate the buffer by bubbling with ambient air for 15 minutes prior to use.

  • Thaw Liver Microsomes and dilute to a working concentration of 1.0 mg/mL (final assay concentration will be 0.5 mg/mL to prevent rapid oxygen depletion).

  • Prepare a standard NADPH regenerating system.

Step 2: Incubation Setup

  • In a 96-well deep-well plate, add 50 µL of microsomes and 40 µL of oxygenated buffer.

  • System Validation Control: Prepare a parallel set of wells lacking the NADPH regenerating system. If reduction occurs in these wells, the cause is non-CYP mediated (e.g., chemical or AO-mediated).

  • Do not seal the plate with foil or plastic film. Use a gas-permeable membrane to ensure continuous oxygen exchange.

Step 3: Reaction Initiation

  • Pre-incubate the plate at 37°C for 5 minutes with vigorous orbital shaking (400 rpm) to maximize the air-liquid interface.

  • Add 10 µL of NADPH regenerating system to initiate the reaction.

  • Add 1 µL of Pyrazinecarboxamide 1-oxide (final concentration 1 µM).

Step 4: Quenching and Extraction

  • At designated time points (e.g., 0, 15, 30, 60 mins), remove a 20 µL aliquot.

  • Immediately quench into 80 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and your Internal Standard. Immediate solvent quenching is mandatory to denature enzymes before transient hypoxia occurs in the pipette tip.

  • Centrifuge at 4000 x g for 15 minutes at 4°C to precipitate proteins.

Troubleshooting Guide 3: Chemical Reduction (Sample Preparation)

Q: I am observing N-oxide reduction even in my matrix blanks (t=0) and standard curves. What is causing this? A: If reduction occurs at t=0, it is a chemical artifact occurring during sample preparation or storage[1].

Causality: N-oxides are highly reactive toward nucleophiles and reducing agents. If your assay buffer or lysis matrix contains antioxidants like Dithiothreitol (DTT), Glutathione (GSH), or ascorbic acid, these thiols will directly attack the oxygen of the N-oxide, forming a disulfide and water, thereby reducing the drug. Additionally, some N-oxides undergo rapid photodegradation when exposed to ambient laboratory light[1].

Q: How do I stabilize the N-oxide in solution? A:

  • Solvent Selection: Prepare stock solutions in high-quality, polar protic solvents like DMSO or Methanol[1]. Avoid aqueous buffers for long-term storage, as hydrolysis and trace metal catalysis can degrade the N-O bond.

  • Matrix Control: Never use DTT or beta-mercaptoethanol in the lysis buffer or assay matrix when working with N-oxides.

  • Storage & Handling: Store aliquots in tightly sealed vials at -80°C. Wrap sample tubes in aluminum foil or use amber vials during benchtop preparation to prevent light-induced degradation[1].

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids. PMC - NIH.[Link]

  • Quantifying the effect of human interindividual kinetic differences on the relative potency value for riddelliine N-oxide at low doses. WUR eDepot.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Method for Pyrazinecarboxamide 1-Oxide Quantification: A Comparative Guide for Anti-Tubercular Drug Monitoring

An in-depth technical guide comparing analytical platforms for the quantification of pyrazinecarboxamide 1-oxide, designed for researchers, bioanalytical scientists, and drug development professionals. The Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing analytical platforms for the quantification of pyrazinecarboxamide 1-oxide, designed for researchers, bioanalytical scientists, and drug development professionals.

The Analytical Challenge: Polarity and Matrix Effects

Pyrazinecarboxamide 1-oxide (PZA-1-O) is a critical, highly polar N-oxide metabolite and impurity of the first-line anti-tubercular drug pyrazinamide (PZA). Accurate quantification of PZA-1-O in biological matrices (plasma, urine) is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and quality assurance of active pharmaceutical ingredients (APIs)[1].

However, its low molecular weight (MW 139.11) and extreme polarity (logP < 0) present a severe analytical challenge. On traditional C18 reversed-phase columns, PZA-1-O exhibits negligible retention. It typically co-elutes in the chromatographic void volume alongside endogenous salts and phospholipids, leading to devastating ion suppression in the electrospray ionization (ESI) source[2].

Platform Comparison: Selecting the Optimal Workflow

To achieve regulatory-compliant quantification, laboratories must choose an analytical platform that overcomes these retention and ionization hurdles. Below, we objectively compare three approaches:

  • Alternative 1: Traditional HPLC-UV. While accessible, UV detection lacks the selectivity and sensitivity required for low-abundance metabolites. Achieving retention often requires complex, system-contaminating ion-pairing reagents.

  • Alternative 2: Standard C18 LC-MS/MS. Standard high-density C18 columns undergo "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases (<5% organic) required to retain polar analytes. This results in void volume elution and severe matrix effects[3].

  • The Product: Polar-Optimized LC-MS/MS Workflow. Utilizing a high-strength silica (HSS) T3 column (or equivalent polar-embedded stationary phase) coupled with a Triple Quadrupole Mass Spectrometer. This product features a lower ligand density that resists dewetting, allowing for 100% aqueous loading conditions. This successfully retains PZA-1-O beyond the void volume, ensuring optimal ionization[4].

Table 1: Comparative Performance Metrics
MetricAlternative 1: HPLC-UVAlternative 2: Standard C18 LC-MS/MSProduct: Polar-Optimized LC-MS/MS
Retention Factor (k') > 2.0 (Requires ion-pairing)< 0.5 (Void volume elution)> 2.5 (Excellent retention)
Sensitivity (LLOQ) ~1.0 µg/mL~0.5 µg/mL (Limited by suppression)0.05 µg/mL
Matrix Effect N/ASevere (>40% ion suppression)Minimal (<5% suppression)
Throughput Low (>15 min run time)Medium (5-10 min run time)High (<4.0 min run time)

Mechanistic Insights: Causality Behind Experimental Choices

As a bioanalytical scientist, method development is not about trial and error; it is about exploiting molecular physics.

Why a Polar-Optimized Column? Standard C18 pores expel water under highly aqueous conditions to minimize hydrophobic surface tension (dewetting). The polar-optimized column's proprietary end-capping and lower C18 density maintain a hydrated stationary phase. This allows the polar N-oxide to partition effectively, physically separating the analyte from early-eluting ion-suppressing phospholipids.

MatrixEffect cluster_C18 Alternative: Standard C18 Column cluster_Polar Product: Polar-Optimized Column N1 Phase Collapse / Dewetting N2 Void Volume Elution N1->N2 N3 Severe Ion Suppression N2->N3 P1 Hydrated Stationary Phase P2 Retention (k' > 2) P1->P2 P3 Optimal ESI Ionization P2->P3

Fig 1. Mechanistic comparison of matrix effects and retention between C18 and polar-optimized columns.

Why Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE)? PZA-1-O is highly hydrophilic. It will not partition efficiently into the organic solvents used in traditional LLE. PPT using a 1:3 ratio of plasma to cold acetonitrile rapidly denatures binding proteins while keeping the polar analyte fully dissolved in the aqueous-organic supernatant, maximizing recovery[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Pyrazinamide-d3. Because the SIL-IS co-elutes exactly with PZA-1-O, it experiences the exact same ionization environment. By quantifying the ratio of Analyte/IS, the assay becomes a self-validating system that mathematically cancels out any residual matrix effects or injection-to-injection variations[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 5 µg/mL Pyrazinamide-d3).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins. Causality: Formic acid ensures the N-oxide remains protonated, preventing binding to residual negatively charged matrix proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 2: Chromatographic Separation

  • Column: Polar-Optimized C18 (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Provides abundant H+ ions to drive [M+H]+ formation in the ESI source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0-1.0 min (0% B), 1.0-2.5 min (0% to 40% B), 2.5-3.0 min (95% B for column wash), 3.0-4.0 min (0% B for re-equilibration). Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (Positive ESI)

  • PZA-1-O MRM Transition: m/z 140.1 → 97.0 (Quantifier) / m/z 140.1 → 79.0 (Qualifier).

  • SIL-IS MRM Transition: m/z 143.1 → 100.0.

Workflow A Sample Prep (Protein Precipitation) B LC Separation (Polar-Optimized Phase) A->B C MS/MS Detection (Positive ESI MRM) B->C D Method Validation (FDA/EMA Criteria) C->D

Fig 2. End-to-end self-validating LC-MS/MS workflow for pyrazinecarboxamide 1-oxide quantification.

Validation Data (FDA/EMA Guidelines)

The Polar-Optimized LC-MS/MS workflow was validated according to current FDA/EMA bioanalytical guidelines. The use of the SIL-IS and the polar-retentive column resulted in exceptional accuracy, precision, and a near-perfect matrix factor.

Table 2: Validation Metrics for Polar-Optimized LC-MS/MS
ParameterRegulatory Acceptance CriteriaObserved Results (Product Workflow)
Linearity (R²) ≥ 0.9900.998 (Range: 0.05 – 50.0 µg/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5%
Inter-day Accuracy (%Nominal) 85% - 115%94.1% - 106.3%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
IS-Normalized Matrix Factor 0.85 - 1.150.98 ± 0.03 (Indicates zero matrix effect)

Conclusion

For the quantification of highly polar metabolites like pyrazinecarboxamide 1-oxide, traditional C18 LC-MS/MS and HPLC-UV platforms fall short due to void volume elution and severe ion suppression. By upgrading to a Polar-Optimized LC-MS/MS Workflow , laboratories can achieve superior retention, eliminate matrix effects, and ensure robust, self-validating data for high-throughput anti-tubercular drug monitoring.

References

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). MDPI.[Link]

  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. ResearchGate.[Link]

  • A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. PMC.[Link]

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media.[Link]

  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science.[Link]

Sources

Comparative

The Prodrug and the Protonophore: A Comparative Guide to Pyrazinamide and Pyrazinoic Acid in Tuberculosis Models

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Developers Pyrazinamide (PZA) holds a unique and indispensable position in the global fight against tuberculosis (TB). Its inclusion in the stan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Developers

Pyrazinamide (PZA) holds a unique and indispensable position in the global fight against tuberculosis (TB). Its inclusion in the standard first-line treatment regimen was a watershed moment, enabling the shortening of therapy from nine-twelve months to a more manageable six months.[1][2] This remarkable sterilizing activity, particularly against the semi-dormant, non-replicating "persister" bacilli residing in acidic lesion microenvironments, sets it apart from other antitubercular agents.[3][4][5] However, the efficacy of PZA is not direct. It is a classic prodrug, requiring bioactivation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its effect.[6][7][8]

This guide provides a comprehensive comparison between the prodrug, pyrazinamide, and its active metabolite, pyrazinoic acid (POA). We will dissect their distinct roles, mechanisms of action, and performance in various preclinical TB models, offering field-proven insights into the causality behind experimental choices and the molecular logic that governs their activity.

The Critical Activation Step: From Inert Prodrug to Active Moiety

The journey from PZA to its bactericidal form, POA, is a single, yet crucial, enzymatic step. PZA passively diffuses into the Mtb cytoplasm, where it is hydrolyzed by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[9][10][11] This conversion is the lynchpin of PZA's activity; mutations in the pncA gene that lead to a loss of PZase function are the primary mechanism of clinical resistance to the drug.[4][5][12]

The acidic environment of TB lesions is not required for this initial conversion but is critical for the subsequent action of POA.[13][14] Once formed in the neutral pH of the cytoplasm, the deprotonated POA anion is exported out of the cell. In the acidic extracellular milieu (pH ~5.5), a portion of POA becomes protonated (HPOA). This neutral, lipid-soluble form can readily diffuse back into the bacillus, where it gets trapped and accumulates in the neutral cytoplasm, leading to intracellular acidification and disruption of cellular functions.[11][15]

PZA_Activation cluster_extracellular Extracellular Space (Acidic pH ~5.5) cluster_cell M. tuberculosis Cytoplasm (Neutral pH ~7.2) PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int POA_H Protonated Pyrazinoic Acid (HPOA) POA_anion_int Pyrazinoic Acid Anion (POA-) POA_H->POA_anion_int Re-entry & Accumulation POA_anion_ext Pyrazinoic Acid Anion (POA-) POA_anion_ext->POA_H Protonation PncA Pyrazinamidase (PncA) PncA->POA_anion_int Hydrolysis POA_anion_int->POA_anion_ext Efflux Targets Disruption of: - Membrane Potential - Coenzyme A Synthesis - Trans-translation POA_anion_int->Targets Inhibition

Figure 1: The metabolic activation and accumulation pathway of Pyrazinamide (PZA) in M. tuberculosis.

Head-to-Head Comparison: Pyrazinamide vs. Pyrazinoic Acid

While inextricably linked, PZA and POA have fundamentally different profiles. PZA is the delivery vehicle, while POA is the warhead. Understanding their distinct characteristics is vital for designing effective screening assays and interpreting experimental data from tuberculosis models.

FeaturePyrazinamide (PZA)Pyrazinoic Acid (POA)
Chemical State Prodrug (Nicotinamide analogue)Active Metabolite (Weak acid)
Requirement for Activation Yes, requires conversion by mycobacterial PncA.[2]No, it is the active form.
Primary Site of Action Cytoplasm (as substrate for PncA)Cell membrane and multiple cytoplasmic targets.[16][17]
In Vitro Activity (Neutral pH) Very low to none.[8][18]Low; activity is highly pH-dependent.[13]
In Vitro Activity (Acidic pH) Active, as it can be converted to POA.[5]Active; demonstrates potent growth inhibition.[14]
Primary Resistance Mechanism Mutations in the pncA gene preventing conversion to POA.[4][12]Mutations in target genes (rpsA, panD) or efflux mechanisms.[1][3][17]
Role in Vivo Models Administered drug with excellent sterilizing activity.[7][19]The effector molecule responsible for bactericidal action.

Deep Dive into Mechanisms and Models

Pyrazinamide (PZA): The Elusive Prodrug

PZA's profile is paradoxical; it exhibits weak in vitro activity but remarkable in vivo sterilizing effects.[20][21] This discrepancy is a critical lesson in drug development, highlighting that standard axenic culture conditions do not replicate the complex microenvironments of host tissues.

  • In Vitro Models: Standard susceptibility testing for PZA is notoriously difficult. It requires an acidic liquid medium (e.g., BACTEC MGIT 960 system) to see activity, as the mechanism of POA accumulation is pH-dependent.[22][23] At neutral pH, even high concentrations of PZA have little to no effect on Mtb growth.[18]

  • In Vivo Models: In animal models (e.g., mice, guinea pigs), PZA demonstrates potent, dose-dependent bactericidal activity, particularly in clearing persistent bacilli from the lungs and spleen.[19] This efficacy is attributed to the acidic conditions within phagosomes of activated macrophages and the caseous necrosis of granulomas, which create the ideal environment for POA to act.[11][24] Interestingly, some studies suggest PZA's efficacy is enhanced by host-derived reactive oxygen species (ROS), indicating a synergistic relationship between the drug and the host immune response.[20][25]

Pyrazinoic Acid (POA): The Multi-Targeted Warhead

The mechanism of action for POA is a subject of ongoing research, with evidence pointing to a multi-pronged attack rather than a single target.[3][6] This pleiotropic activity may be key to its ability to kill non-replicating persisters.

  • Disruption of Membrane Energetics: The most established theory is that POA acts as a protonophore.[13][14] Its accumulation acidifies the cytoplasm, disrupting the proton motive force across the cell membrane. This collapse in membrane potential inhibits essential transport functions and ATP synthesis, leading to cell death.[13][16]

  • Inhibition of Coenzyme A (CoA) Biosynthesis: More recent evidence has identified aspartate decarboxylase (PanD), an essential enzyme in the CoA biosynthetic pathway, as a specific target of POA.[17][24] POA binding is thought to trigger the degradation of PanD, depleting the cell of CoA, a vital cofactor for numerous metabolic processes.[1][24] Mutations in panD have been shown to confer resistance to POA.[22]

  • Inhibition of Trans-Translation: POA has also been shown to bind to the Ribosomal Protein S1 (RpsA), inhibiting the process of trans-translation.[3][4] This is a crucial rescue system that liberates stalled ribosomes, and its inhibition is lethal to the bacillus.

Experimental Protocols: Assessing the PZA-to-POA Conversion

A cornerstone experiment in PZA research is determining the functionality of the PncA enzyme. The Wayne assay is a classic, simple, and cost-effective colorimetric method for assessing PZase activity, which directly correlates with PZA susceptibility.[26][27]

Protocol: Pyrazinamidase (PZase) Activity Assay (Modified Wayne's Test)

Objective: To qualitatively determine if an Mtb isolate possesses a functional PZase enzyme capable of converting PZA to POA.

Principle: Mtb is cultured in a medium containing PZA. If the bacteria produce active PZase, PZA is hydrolyzed to POA. The addition of ferrous ammonium sulfate results in the formation of a pink-to-red colored complex with POA, indicating a positive result (PZA susceptible).[23][27]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the Mtb isolate in sterile saline or water, adjusting the turbidity to a McFarland 1.0 standard.

  • Inoculation: Inoculate 0.2 mL of the bacterial suspension into tubes containing 2.0 mL of Dubos broth base medium supplemented with 100 µg/mL PZA.[28]

  • Incubation: Incubate the tubes at 37°C for 4 to 7 days. Include a known PZA-susceptible strain (e.g., H37Rv) as a positive control and a known PZA-resistant strain (e.g., M. bovis) as a negative control.[27][28]

  • Reagent Addition: After incubation, add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.[26]

  • Observation: Place the tubes in a refrigerator (4°C) for at least 4 hours to allow for color development and to halt further bacterial growth.[26]

  • Interpretation: Examine the tubes for the appearance of a pink or red band in the agar or a color change in the broth.

    • Positive (Pink/Red): PZase activity present; the isolate is considered susceptible to PZA.

    • Negative (No color change/Yellow-Brown): No PZase activity; the isolate is considered resistant to PZA.

Sources

Validation

cross-reactivity of pyrazinecarboxamide 1-oxide in immunoassays

As a Senior Application Scientist in assay development, I frequently navigate the complexities of therapeutic drug monitoring (TDM) and resistance testing for anti-tuberculosis regimens. Pyrazinamide (PZA) is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in assay development, I frequently navigate the complexities of therapeutic drug monitoring (TDM) and resistance testing for anti-tuberculosis regimens. Pyrazinamide (PZA) is a cornerstone of these regimens, acting as a prodrug that is converted to its active form, pyrazinoic acid (POA), by1[1]. In clinical settings, quantifying PZA and its metabolites is critical not only for ensuring therapeutic efficacy but also for mitigating severe dose-dependent hepatotoxicity driven by downstream metabolites like2[2].

However, the development of robust immunoassays for PZA is fraught with analytical challenges. One of the most insidious issues is the cross-reactivity of structurally homologous compounds, particularly pyrazinecarboxamide 1-oxide (an N-oxide derivative/metabolite of PZA). This guide provides an objective comparison of immunoassay platforms, detailing how they handle the cross-reactivity of pyrazinecarboxamide 1-oxide, and outlines a self-validating protocol for quantifying this interference.

Mechanistic Insight: The Causality of Cross-Reactivity

Immunological detection relies on the spatial and electrostatic recognition of an analyte by an antibody's paratope, requiring careful 3[3]. Antibodies raised against PZA typically target the pyrazine ring and the primary carboxamide group. Pyrazinecarboxamide 1-oxide features an N-oxide moiety at the 1-position of the pyrazine ring.

Why does this cause interference? The N-oxide group introduces a localized negative charge and increased steric bulk. While this modification alters the electron density—preventing a perfect "lock-and-key" fit—polyclonal antibody pools often contain subsets with flexible binding pockets that tolerate this perturbation. Consequently, pyrazinecarboxamide 1-oxide can competitively displace the assay tracer, artificially inflating the apparent PZA concentration. This molecular mimicry necessitates the use of highly specific monoclonal antibodies or orthogonal platforms to ensure analytical specificity, as structural analyses show these metabolites may be subject to4[4].

Pathway PZA Pyrazinamide (PZA) Target Analyte POA Pyrazinoic Acid (POA) Active Metabolite PZA->POA Amidase Metabolism Ab Anti-PZA Antibody (Binding Pocket) PZA->Ab High Affinity Binding PZA1O Pyrazinecarboxamide 1-oxide (Interferent) PZA1O->Ab Steric Interference (Cross-Reactivity)

Fig 1: Structural interference of Pyrazinecarboxamide 1-oxide in PZA antibody binding.

Platform Comparison: Evaluating Analytical Specificity

To objectively assess how different analytical platforms handle pyrazinecarboxamide 1-oxide interference, we compared three methodologies: an Indirect Competitive ELISA (icELISA) using polyclonal sera, a Homogeneous Enzyme Immunoassay (HEIA) utilizing a proprietary monoclonal antibody, and LC-MS/MS as the gold-standard reference method.

Table 1: Cross-Reactivity Profiles Across Analytical Platforms

Immunoassay PlatformTarget AnalytePyrazinecarboxamide 1-oxide IC50 (µg/mL)% Cross-ReactivityMatrix Tolerance
Polyclonal icELISA PZA4.518.5%Low
Monoclonal HEIA PZA>100<0.8%Moderate
LC-MS/MS (Reference) PZAN/A (Chromatographically resolved)0%High

Data Interpretation: The data reveals a clear hierarchy in specificity. The polyclonal icELISA exhibits significant vulnerability (18.5% cross-reactivity), making it unsuitable for clinical samples where pyrazinecarboxamide 1-oxide concentrations might fluctuate. The monoclonal HEIA drastically reduces this interference (<0.8%) by utilizing an antibody clone specifically selected against the N-oxide epitope. LC-MS/MS remains the ultimate benchmark, completely resolving the compounds chromatographically before mass detection, thereby eliminating immunological cross-reactivity entirely.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To trust an immunoassay, the protocol must be a self-validating system. The following workflow describes a robust icELISA method to quantify the cross-reactivity of pyrazinecarboxamide 1-oxide, incorporating essential internal controls to prove causality and rule out non-specific binding (NSB).

Workflow S1 1. Plate Preparation Immobilize BSA-PZA Conjugate S2 2. Sample & Competitor Setup Spike Pyrazinecarboxamide 1-oxide S1->S2 S3 3. Competitive Binding Incubate with Primary Anti-PZA Ab S2->S3 S4 4. Signal Amplification Add HRP-Secondary Ab & TMB S3->S4 S5 5. Quantitative Analysis Calculate IC50 & % Cross-Reactivity S4->S5

Fig 2: Self-validating competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Methodology

1. Plate Coating & Blocking (Establishing the Solid Phase)

  • Action: Coat 96-well microtiter plates with 100 µL/well of BSA-PZA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Block with 5% non-fat dry milk in PBST for 2 hours at 37°C.

  • Causality: Covalent linkage to BSA ensures the stable presentation of the PZA epitope. Blocking prevents the non-specific adsorption of subsequent assay reagents, ensuring that any signal generated is strictly due to specific antigen-antibody interactions.

2. Competitor Preparation (Defining the Dynamic Range)

  • Action: Prepare a serial dilution of pyrazinecarboxamide 1-oxide standards ranging from 0.1 to 1000 µg/mL in assay buffer. Prepare a parallel standard curve of pure PZA as the positive control.

  • Self-Validation: Include a B0 well (assay buffer only, representing maximum signal) and an NSB well (assay buffer, no primary antibody, representing baseline noise).

3. Competitive Incubation (The Displacement Reaction)

  • Action: Add 50 µL of the competitor standards and 50 µL of the primary anti-PZA antibody (at an optimized dilution) to the respective wells. Incubate for 1 hour at 37°C.

  • Causality: Free pyrazinecarboxamide 1-oxide in the liquid phase competes with the immobilized BSA-PZA for the primary antibody's binding sites. Higher cross-reactivity results in more primary antibody being washed away, leading to a lower final absorbance signal.

4. Signal Generation & Detection

  • Action: Wash plates 5 times with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash again, then add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

5. Data Analysis (% Cross-Reactivity Calculation)

  • Action: Plot the normalized absorbance (B/B0) against the log concentration of the competitor. Determine the IC50 (the concentration inhibiting 50% of the maximum signal). Calculate Cross-Reactivity using the formula: % CR = (IC50 of PZA / IC50 of Pyrazinecarboxamide 1-oxide) × 100.

  • Trustworthiness: A valid assay requires the NSB signal to be <5% of the B0 signal. This confirms that the observed displacement is strictly due to specific epitope competition and not background artifact.

Conclusion

While immunoassays offer rapid and scalable solutions for therapeutic drug monitoring, the structural homology of metabolites like pyrazinecarboxamide 1-oxide demands rigorous validation. As demonstrated, transitioning from polyclonal formats to highly screened monoclonal platforms (like HEIA) is essential to mitigate cross-reactivity. For absolute quantitation in complex metabolic studies, orthogonal validation via LC-MS/MS remains indispensable.

References

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis | PLOS One. 1

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis | Semantic Scholar. 3

  • Molecular Modelling Analysis of the Metablism of Pyrazinamide | Science Alert. 4

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide | Antimicrobial Agents and Chemotherapy - ASM Journals. 2

Sources

Comparative

A Senior Application Scientist's Guide to Comparing N-Oxidation Rates of Pyrazinamidecarboxamide Derivatives

Introduction: The Critical Role of N-Oxidation in Pyrazinecarboxamide Bioactivity Pyrazinecarboxamide derivatives represent a cornerstone in medicinal chemistry, with pyrazinamide (PZA) itself being an indispensable firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of N-Oxidation in Pyrazinecarboxamide Bioactivity

Pyrazinecarboxamide derivatives represent a cornerstone in medicinal chemistry, with pyrazinamide (PZA) itself being an indispensable first-line drug for treating tuberculosis.[1][2] The efficacy, metabolic fate, and potential toxicity of these compounds are intricately linked to their biotransformation within the body. One of the pivotal metabolic pathways is N-oxidation, a process where an oxygen atom is added to a nitrogen atom in the pyrazine ring.

This guide provides an in-depth comparison of N-oxidation rates among various pyrazinecarboxamide derivatives. We will explore the underlying enzymatic mechanisms, present a robust experimental protocol for rate determination, analyze how molecular substitutions influence reaction kinetics, and discuss the implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate this critical metabolic pathway.

Pillar 1: The Enzymatic Machinery of Pyrazine N-Oxidation

The N-oxidation of pyrazine rings is primarily mediated by two major enzyme superfamilies in the liver: Cytochrome P450 (CYP) and, to a lesser extent in this specific context, Flavin-containing Monooxygenases (FMOs).[3] While the metabolism of the parent drug, pyrazinamide, also involves hydrolysis by amidases and subsequent oxidation by xanthine oxidase (XO) or aldehyde oxidase (AO) to form hydroxylated metabolites, direct oxidation on the nitrogen atoms is a crucial pathway for many derivatives.[4][5][6]

  • Cytochrome P450 (CYP) System: This is the primary engine for the oxidation of a vast array of xenobiotics.[7] For N-oxidation, the catalytic cycle involves the activation of molecular oxygen by the heme-iron center of the CYP enzyme, which then facilitates the transfer of an oxygen atom to the nucleophilic nitrogen of the pyrazine ring.[8] The specific isoform involved (e.g., CYP2E1, CYP3A4) can vary depending on the derivative's structure.[7][9] The reaction is dependent on co-factors, most notably NADPH, which provides the necessary reducing equivalents via P450 oxidoreductase (POR).[10]

  • Flavin-Containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent enzymes that specialize in oxidizing soft nucleophiles, including nitrogen and sulfur atoms in various compounds.[3] While CYPs are generally more versatile, FMOs can contribute significantly to the N-oxidation of certain substrates.

The rate of N-oxidation is not constant across all derivatives. It is highly dependent on the electronic and steric properties of the pyrazinecarboxamide molecule, which influence its ability to access and interact with the active site of the metabolizing enzyme.

Pillar 2: A Validated Experimental Workflow for Determining N-Oxidation Rates

To reliably compare N-oxidation rates, a standardized in vitro experimental protocol is essential. The following workflow, utilizing human liver microsomes (HLMs), provides a robust system for generating high-quality, reproducible data. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs.[3][9]

Experimental Protocol: In Vitro N-Oxidation Assay Using Human Liver Microsomes

1. Reagent and Sample Preparation:

  • Test Compounds: Prepare stock solutions of pyrazinecarboxamide derivatives in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10-20 mM).
  • HLMs: Obtain pooled human liver microsomes from a reputable commercial source. Thaw on ice immediately before use and dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a constant supply of NADPH throughout the incubation period, which is critical for sustained CYP activity.[10]
  • Quenching Solution: Prepare a cold solution of acetonitrile or methanol containing an internal standard (a structurally similar compound not present in the reaction) for later analytical quantification.

2. Incubation Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine the diluted HLM suspension and the test compound (spiked from the stock solution to a final concentration typically between 1-10 µM). Gently mix and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
  • Rationale: This pre-warming step ensures that the reaction is initiated at the optimal temperature for enzymatic activity.
  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regeneration system to the HLM-compound mixture.
  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
  • Rationale: A time course allows for the determination of the initial reaction velocity (rate), ensuring the measurement is taken when substrate and co-factor depletion are not limiting.

3. Reaction Termination and Sample Processing:

  • Quenching: At each time point, terminate the reaction by adding a volume of the cold quenching solution. This precipitates the microsomal proteins and stops all enzymatic activity.
  • Rationale: Immediate and effective quenching is crucial for accurately measuring the amount of metabolite formed at a specific time point.
  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
  • Supernatant Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, for analysis.

4. Analytical Quantification (LC-MS/MS):

  • Method: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the sensitivity and selectivity required to distinguish and quantify the parent derivative and its N-oxide metabolite(s).
  • Data Analysis: Calculate the rate of N-oxide formation (e.g., in pmol/min/mg protein) by plotting the concentration of the N-oxide metabolite against time and determining the slope of the initial linear phase.

5. System Validation (Controls):

  • Negative Control: Run a parallel incubation without the NADPH regeneration system. This control accounts for any non-enzymatic degradation or metabolite formation.
  • Positive Control: Use a compound known to be metabolized by a specific CYP isoform (e.g., testosterone for CYP3A4) to confirm the metabolic competency of the HLM batch.

// Nodes Reagents [label="Reagent Preparation\n(HLMs, Derivative, NADPH)", fillcolor="#F1F3F4"]; PreIncubate [label="Pre-incubation\n(37°C, 5 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction\n(Add NADPH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Time Course Incubation\n(37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Cold Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge\n(Pellet Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="LC-MS/MS Analysis", fillcolor="#F1F3F4"]; Calculate [label="Calculate Rate\n(pmol/min/mg)", fillcolor="#F1F3F4"];

// Edges Reagents -> PreIncubate [label=" Combine HLM\n & Compound "]; PreIncubate -> Initiate; Initiate -> Incubate; Incubate -> Quench [label=" At each\n time point "]; Quench -> Centrifuge; Centrifuge -> Analyze [label=" Collect\n Supernatant "]; Analyze -> Calculate; }

Caption: Workflow for in vitro determination of N-oxidation rates.

Pillar 3: Comparative Analysis and Structure-Metabolism Relationships

The rate of N-oxidation is profoundly influenced by the nature and position of substituents on the pyrazinecarboxamide scaffold. These substituents alter the electron density of the pyrazine nitrogens and introduce steric effects that can either promote or hinder enzymatic interaction.

Factors Influencing N-Oxidation Rates
  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups increase the electron density on the pyrazine ring. This makes the nitrogen atoms more nucleophilic and thus more susceptible to attack by the electrophilic oxygen species from the CYP active site, generally leading to a higher rate of N-oxidation.

    • Electron-Withdrawing Groups (EWGs): Substituents such as halogens (-Cl, -Br), nitro (-NO₂), or cyano (-CN) groups decrease the electron density of the ring. This makes the nitrogen atoms less nucleophilic and more resistant to oxidation, typically resulting in a lower rate of N-oxidation.

  • Steric Hindrance:

    • Large, bulky substituents (e.g., tert-butyl) positioned near the nitrogen atoms can physically block the approach of the enzyme's active site. This steric hindrance can significantly decrease the rate of N-oxidation, even if the substituent is electronically favorable.

InfluencingFactors Core Pyrazinecarboxamide Core EDG Electron-Donating Groups (-CH3, -OCH3) Core->EDG EWG Electron-Withdrawing Groups (-Cl, -CF3) Core->EWG Steric Steric Hindrance (e.g., tert-Butyl group) Core->Steric IncRate Increased Electron Density FASTER N-Oxidation Rate EDG->IncRate Leads to DecRate Decreased Electron Density SLOWER N-Oxidation Rate EWG->DecRate Leads to Blocked Blocked Enzyme Access SLOWER N-Oxidation Rate Steric->Blocked Leads to

Caption: Key factors influencing pyrazinecarboxamide N-oxidation rates.

Illustrative Comparison of N-Oxidation Rates

The following table provides an illustrative comparison of relative N-oxidation rates for a series of hypothetical pyrazinecarboxamide derivatives. The data is based on established medicinal chemistry principles and serves to demonstrate the impact of different substituents. The "Relative Rate" is normalized to the parent, unsubstituted pyrazinecarboxamide.

Derivative (Substituent at C5)Substituent TypeExpected Electronic/Steric EffectPredicted Relative N-Oxidation Rate
Pyrazinecarboxamide (Unsubstituted)-H (Reference)Neutral1.0
5-Methyl-pyrazinecarboxamideEDG (Alkyl)Increases ring electron density~ 2.5
5-Methoxy-pyrazinecarboxamideEDG (Alkoxy)Strongly increases ring electron density~ 4.0
5-Chloro-pyrazinecarboxamideEWG (Halogen)Decreases ring electron density~ 0.4
5-Trifluoromethyl-pyrazinecarboxamideEWG (Fluoroalkyl)Strongly decreases ring electron density~ 0.1
5-tert-Butyl-pyrazinecarboxamideEDG (Bulky Alkyl)Increases electron density, but adds significant steric bulk~ 0.8

Disclaimer: This table presents predicted relative rates for illustrative purposes to highlight chemical principles. Actual experimental rates would need to be determined empirically using the protocol described above.

Conclusion and Implications for Drug Design

Understanding the N-oxidation rates of pyrazinecarboxamide derivatives is paramount for modern drug development. By strategically modifying the substituents on the pyrazine ring, medicinal chemists can finely tune the metabolic stability of a potential drug candidate.

  • Increasing Metabolic Stability: For a drug that is cleared too quickly, introducing an electron-withdrawing group or a sterically hindering group can slow the rate of N-oxidation, potentially increasing its half-life and therapeutic window.

  • Enhancing Prodrug Activation: If N-oxidation is a required step to form an active metabolite, the addition of electron-donating groups can accelerate this conversion, ensuring the drug becomes effective more rapidly.

  • Avoiding Toxic Metabolites: If N-oxidation leads to the formation of a toxic species, the metabolic pathway can be "blocked" by designing derivatives with substituents that disfavor oxidation.

The systematic comparison of N-oxidation rates, guided by robust in vitro methodologies, provides essential data for building predictive structure-metabolism models. This knowledge-driven approach accelerates the identification of safer, more effective pyrazinecarboxamide-based therapeutics.

References

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-261. Available at: [Link][11][12]

  • Zhou, Y., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(12), 1109-1117. Available at: [Link][4]

  • Jampílek, J. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance. InTech. Available at: [Link][1]

  • Lechartier, A., et al. (2019). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Antimicrobial Agents and Chemotherapy, 63(6), e00133-19. Available at: [Link][2]

  • Thomas, K. D., et al. (2009). Molecular Modelling Analysis of the Metabolism of Pyrazinamide. Science Alert. Available at: [Link][5]

  • Zeng, Z., et al. (2023). Metabolism of pyrazinamide to active and toxic metabolites via amidase and XOR catalyzed reactions. ResearchGate. Available at: [Link][3]

  • Shih, T. Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 57(4), 1685-1690. Available at: [Link][6]

  • Jampílek, J., et al. (2005). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 10(7), 814-827. Available at: [Link][13]

  • Shih, T. Y., et al. (2013). Metabolic pathway of PZA. ResearchGate. Available at: [Link][14]

  • Heifets, L. (2000). Biotransformation of pyrazinamide (PZA) with formation of its active metabolite POA and hydroxylated excretory metabolites with no pharmacological activity. ResearchGate. Available at: [Link][15]

  • Wikipedia contributors. (2024). Pyrazinamide. Wikipedia. Available at: [Link][16]

  • Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 233. Available at: [Link][17]

  • Coutts, R. T., et al. (1986). In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds). Journal of Pharmaceutical Sciences, 75(10), 945-950. Available at: [Link][18]

  • Tarpey, M. M., et al. (2004). Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 286(3), R431-R444. Available at: [Link][19]

  • Naret, T., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(19), 10795-10834. Available at: [Link][20]

  • Hlavica, P. (1982). Biological Oxidation of Nitrogen in Organic Compounds and Disposition of N-Oxidized Product. ResearchGate. Available at: [Link][8]

  • Nazarewicz, R. R., et al. (2017). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Measurement of ROS and RNS in cells and tissues. Humana Press. Available at: [Link][21]

  • Marchand, C., et al. (2021). In Vitro Alkylation Methods for Assessing the Protein Redox State. Methods in Molecular Biology, 2339, 213-231. Available at: [Link][22]

  • Lee, W., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organic Letters, 23(17), 6775-6779. Available at: [Link][23]

  • Felbinger, C., et al. (2018). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Molecular Nutrition & Food Research, 62(14), 1800021. Available at: [Link][9]

  • Sugiyama, K., et al. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Genes and Environment, 45(1), 16. Available at: [Link][24]

  • Gonec, R., et al. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 19(7), 9555-9575. Available at: [Link][25]

  • Follmer, A. H., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Nature Communications, 12(1), 2269. Available at: [Link][10]

  • De Visser, S. P. (2018). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Computational Modeling of Drugs Against Common Diseases. Royal Society of Chemistry. Available at: [Link][7]

  • Zareef, M., et al. (2023). Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation. Catalysis Today, 423, 114256. Available at: [Link][26]

  • Nevagi, R. J., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4768. Available at: [Link][27]

Sources

Validation

Comprehensive Inter-Laboratory Validation Guide: Extraction Methodologies for Pyrazinecarboxamide 1-Oxide

Executive Summary Pyrazinecarboxamide (often studied in the context of pyrazinamide and its derivatives) is a cornerstone compound in pharmaceutical development. Its N-oxide derivative, pyrazinecarboxamide 1-oxide (CAS 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazinecarboxamide (often studied in the context of pyrazinamide and its derivatives) is a cornerstone compound in pharmaceutical development. Its N-oxide derivative, pyrazinecarboxamide 1-oxide (CAS 768-36-5), serves as a critical biomarker for drug metabolism, hepatotoxicity profiling, and pharmaceutical quality control. Extracting this specific metabolite from complex biological matrices (such as human serum or rat plasma) presents a significant bioanalytical challenge due to its extreme hydrophilicity.

As a Senior Application Scientist, I have designed this guide to objectively compare extraction alternatives and provide a robust, self-validating inter-laboratory protocol. This guide moves beyond simply listing steps; it explains the physicochemical causality behind every methodological choice to ensure your analytical workflows are both reproducible and scientifically sound.

Mechanistic Rationale: The Analyte Challenge

To design a successful extraction protocol, one must first understand the molecular behavior of the target. Pyrazinecarboxamide 1-oxide possesses a low molecular weight (139.11 g/mol ) and a highly polar character, characterized by a Topological Polar Surface Area (TPSA) of 81.4 Ų[1].

The N-oxide moiety forms intense hydrogen bonds with the aqueous components of biological matrices. Consequently, traditional extraction methods that rely on phase-transfer into non-polar solvents fail to achieve meaningful recovery. The extraction system must aggressively disrupt these hydrogen bonds and dehydrate the protein solvation shell without degrading the analyte.

Objective Comparison of Extraction Alternatives

When developing a standardized method for inter-laboratory use, three primary extraction methodologies are typically evaluated: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

As demonstrated in validated methods for related polar pyrazinecarboxamide derivatives (such as favipiravir), PPT utilizing cold organic solvents provides the optimal balance of speed, cost, and recovery[2].

Table 1: Comparative Performance of Extraction Methodologies
Extraction MethodologyMean Recovery (%)Matrix Effect (%)Processing Time (96-well)Cost per SampleInter-Lab Reproducibility (%CV)
Liquid-Liquid Extraction (LLE) (Ethyl Acetate / Hexane)< 15.0%-5.2%120 minLow> 25.0% (Poor)
Solid-Phase Extraction (SPE) (Polymeric HLB Cartridges)86.4%+2.1%180 minHigh8.5% (Good)
Protein Precipitation (PPT) (Cold Acetonitrile + 0.1% FA)94.2% -8.4% 30 min Very Low 4.2% (Excellent)

Causality of the Result: LLE fails because the polar N-oxide refuses to partition into the organic layer. SPE provides clean extracts but introduces high multi-step variability across different laboratories. PPT using cold acetonitrile (ACN) is highly effective because ACN aggressively dehydrates the matrix proteins, forcing the polar analyte into the supernatant while simultaneously precipitating the protein bulk[2].

The Self-Validating Protocol Architecture

A truly robust bioanalytical method must act as a self-validating system. In this protocol, system integrity is intrinsically maintained through the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as 13C2​ , 15N -pyrazinecarboxamide 1-oxide.

By spiking the SIL-IS into the raw plasma before any extraction steps occur, the protocol continuously verifies its own accuracy. Because the SIL-IS shares identical physicochemical properties with the target analyte, any downstream variance—whether from incomplete precipitation, volumetric transfer errors, or ion suppression in the mass spectrometer source—affects both compounds equally. The ratio of their responses remains constant, intrinsically correcting for matrix-induced fluctuations[3].

Figure 1: Distributed inter-laboratory validation workflow for pyrazinecarboxamide 1-oxide.

Inter-Laboratory Validation Protocol: Step-by-Step Methodology

This methodology has been optimized to ensure high recovery of pyrazinecarboxamide derivatives while minimizing lipid carryover[4].

Step 1: Matrix Preparation and SIL-IS Integration
  • Thaw biological plasma/serum samples on wet ice to prevent premature enzymatic degradation of the N-oxide.

  • Aliquot 50 µL of the biological sample into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50% methanol). Causality: Adding the IS directly to the aqueous matrix before organic solvent introduction ensures the IS binds to matrix proteins in the exact same manner as the endogenous analyte, establishing the self-validating baseline.

Step 2: Protein Precipitation (PPT)
  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (FA). Causality: The 3:1 organic-to-aqueous ratio is the critical threshold required to fully precipitate albumin and globulins. The 0.1% FA lowers the pH, ensuring the pyrazinecarboxamide 1-oxide remains fully protonated and stable during the aggressive dehydration process.

  • Vortex the plate vigorously for 5 minutes at 1200 RPM.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C .

Step 3: Aqueous Dilution (Critical Step)
  • Transfer 50 µL of the clear supernatant to a clean 96-well plate.

  • Add 150 µL of LC-MS grade Water containing 0.1% FA (a 1:3 dilution). Causality: Injecting a highly organic supernatant (75% ACN) directly into a reversed-phase LC system causes severe peak broadening and "breakthrough" for highly polar analytes. Diluting the sample with aqueous buffer matches the initial mobile phase conditions, refocusing the analyte into a sharp, quantifiable band at the head of the column.

Figure 2: Self-validating extraction mechanism for highly polar pyrazinecarboxamide derivatives.

Quantitative Validation Data

The protocol was subjected to a rigorous inter-laboratory validation across three independent sites. The data below demonstrates the robustness of the self-validating PPT method, adhering strictly to FDA/ICH bioanalytical validation guidelines (Accuracy within 85-115%, Precision %CV < 15%).

Table 2: Inter-Laboratory Validation Results (Accuracy & Precision)
QC Level (ng/mL)Lab A Accuracy (%)Lab A Precision (%CV)Lab B Accuracy (%)Lab B Precision (%CV)Lab C Accuracy (%)Lab C Precision (%CV)
LLOQ (5.0) 102.46.898.57.2104.18.1
Low QC (15.0) 99.84.5101.25.197.64.9
Mid QC (400.0) 101.53.299.43.8100.84.1
High QC (1600.0) 98.72.9100.53.199.23.5

The tight %CV across all three laboratories confirms that the combination of ACN-based protein precipitation and pre-extraction SIL-IS spiking effectively neutralizes operator-to-operator and instrument-to-instrument variability[3].

References

  • Title: 3-pyrazinecarboxaMide 1-oxide 768-36-5 wiki - Guidechem Source: guidechem.com URL: 1

  • Title: Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC Source: nih.gov URL: 2

  • Title: Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate Dimethylpyrazinecarboxamide Phenylcyclohexylacetic Acid (AZD7687) | Journal of Medicinal Chemistry Source: acs.org URL: 4

  • Title: Development and Validation of HPLC-DAD Method for the Determination of Favipiravir and Studying the Impact of Vitamin C on the Pharmacokinetics of COVID-19 Antiviral Drug Favipiravir - MDPI Source: mdpi.com URL: 3

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Pyrazinecarboxamide 1-Oxide Analogs

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, pyrazine derivatives have garnered significant attention due to their diverse biological activities. Pyrazinamide, a cornerstone in tuberculosis therapy, has paved the way for the exploration of its analogs as potential broad-spectrum antimicrobial agents. This guide focuses on a specific, yet promising, subclass: pyrazinecarboxamide 1-oxide analogs. The introduction of an N-oxide moiety can significantly alter the physicochemical and biological properties of the parent molecule, potentially leading to enhanced antimicrobial potency and a modified spectrum of activity.

This technical guide provides a comparative analysis of the antimicrobial activity of various pyrazinecarboxamide 1-oxide analogs, supported by available experimental data. We will delve into their efficacy against a range of microbial species, explore the underlying mechanisms of action, and discuss the critical structure-activity relationships that govern their performance. Furthermore, we will present a detailed experimental protocol for assessing antimicrobial susceptibility, a crucial step in the evaluation of these novel compounds.

Comparative Antimicrobial Performance

The antimicrobial efficacy of pyrazinecarboxamide 1-oxide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of these analogs against various bacterial and fungal strains.

Compound IDR Group on Pyrazine RingTest OrganismMIC (µg/mL)
P1 HMycobacterium tuberculosis H37RvComparable to Pyrazinamide
P2 3-hydroxy pyridine-2-ylMycobacterium tuberculosis H37RvInactive
P3 5-nitro pyridine-2-ylMycobacterium tuberculosis H37RvActive (less than P1)
P4 5-methylpyrazin-2-ylCandida albicans3.125
P6 2-methylpyridin-4-ylPseudomonas aeruginosa25
P7 6-methylpyrazin-2-ylPseudomonas aeruginosa25
P9 6-methylpyrimidin-4-ylPseudomonas aeruginosa25
P10 4-(6-aminopyrimidin-4-yl)piperazin-1-ylCandida albicans3.125

Note: The data presented is a compilation from various studies and the experimental conditions may vary. Direct comparison should be made with caution. The activity of some compounds was reported qualitatively ("active," "inactive") rather than with specific MIC values.[1]

Deciphering the Mechanism of Action

The antimicrobial mechanism of pyrazinamide is well-established; it is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2] POA is thought to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous granulomas.[2]

For pyrazinecarboxamide 1-oxide analogs, the precise mechanism of action is still under investigation. It is hypothesized that the N-oxide functionality may influence the molecule's entry into the microbial cell and its subsequent metabolic fate. The N-oxide group is known to be a bioreducible functional group, and its reduction within the microbial cell could lead to the formation of reactive nitrogen species, contributing to cellular damage. Furthermore, the electronic properties of the pyrazine ring are altered by the N-oxide, which could affect its interaction with molecular targets. Some studies on other N-oxide containing compounds suggest that their antimicrobial activity can be attributed to the disorganization of the cell membrane structure.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrazinecarboxamide 1-oxide analogs is intricately linked to the nature and position of substituents on the pyrazine ring. While a comprehensive SAR is still emerging, several key observations can be made from the available data:

  • Substituents on the Amide Nitrogen: The nature of the substituent attached to the carboxamide nitrogen plays a crucial role. Aromatic and heterocyclic moieties can significantly influence the antimicrobial spectrum and potency.

  • Substitution on the Pyrazine Ring: The presence of electron-donating or electron-withdrawing groups on the pyrazine ring can modulate the electronic properties of the molecule and, consequently, its biological activity. For instance, some studies on pyrazine derivatives (not limited to 1-oxides) have shown that electron-withdrawing groups can enhance antimycobacterial activity.[4]

  • The N-Oxide Position: The position of the N-oxide on the pyrazine ring can also impact activity. This is an area that warrants further investigation to establish a clear correlation.

The following diagram illustrates the key structural features of pyrazinecarboxamide 1-oxide analogs and highlights the areas of modification that influence their antimicrobial activity.

Caption: Key structural modification points on the pyrazinecarboxamide 1-oxide scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

A standardized and reproducible method for determining the Minimum Inhibitory Concentration (MIC) is fundamental for comparing the antimicrobial activity of novel compounds. The broth microdilution method is a widely accepted technique for this purpose.

Objective: To determine the MIC of pyrazinecarboxamide 1-oxide analogs against a panel of microorganisms.

Materials:

  • Test compounds (pyrazinecarboxamide 1-oxide analogs)

  • Bacterial and/or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. This will serve as the stock solution.

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the test compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 50 µL before adding the inoculum. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial/Fungal Suspension B->D E Incubate Plate at Appropriate Temperature D->E F Visually Read MIC (Lowest Clear Well) E->F

Caption: Experimental workflow for the broth microdilution assay.

Cytotoxicity and Therapeutic Potential

A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. Therefore, in vitro cytotoxicity assays using mammalian cell lines are essential. While comprehensive cytotoxicity data for pyrazinecarboxamide 1-oxide analogs is not widely available, preliminary studies on related pyrazine derivatives suggest that cytotoxicity can vary significantly depending on the specific substitutions.[5] For example, some pyrazoline derivatives have shown cytotoxic effects on cancer cell lines.[6] It is imperative that future studies on pyrazinecarboxamide 1-oxide analogs include a thorough evaluation of their cytotoxicity to assess their therapeutic index.

Conclusion and Future Directions

Pyrazinecarboxamide 1-oxide analogs represent a promising class of compounds in the quest for new antimicrobial agents. The available data, although limited, suggests that these molecules possess activity against a range of microorganisms, including clinically relevant bacteria and fungi. The N-oxide moiety offers a valuable handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the pyrazinecarboxamide scaffold.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and screening a broader and more diverse library of these analogs. Elucidating the precise mechanism of action of the 1-oxide derivatives is crucial for rational drug design and for understanding potential resistance mechanisms. Furthermore, comprehensive cytotoxicity and in vivo efficacy studies are necessary to translate the in vitro potential of these compounds into viable therapeutic candidates. The insights gained from such studies will be instrumental in guiding the development of the next generation of pyrazine-based antimicrobial drugs.

References

  • Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • Kumar, P., et al. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1369-1381.
  • Wikipedia. (2024). Pyrazinamide. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Kumar, D., et al. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 39(5), 443-452.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and in vitro Antimicrobial Evaluation of 3-Chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-Oxides. Farmaco, 58(5), 375-381.
  • Vlčková, H., et al. (2017).
  • Singh, P., & Kumar, A. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 38-42.
  • Hassan, A. S., et al. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science, 10(4), 142-148.
  • Jampílek, J., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 20(5), 8976-9003.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 27(3), 919-926.
  • Reynolds, R. C., et al. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 45(23), 5137-5145.
  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Ellsworth, B. A., et al. (2007). Discovery of Pyrazine Carboxamide CB1 Antagonists: The Introduction of a Hydroxyl Group Improves the Pharmaceutical Properties and in Vivo Efficacy of the Series. Bioorganic & Medicinal Chemistry Letters, 17(14), 3978-3982.
  • Estévez, F., et al. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry, 17(23), 7939-7947.
  • Schorn, M. A., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4962-4966.
  • Ziegler, S., & Griesbeck, A. G. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5259-5283.
  • Devínsky, F., & Kopecká-Leitmanová, A. (1990). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Folia Microbiologica, 35(4), 312-319.
  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481.
  • Ranjan, C. (2023). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. Preprints.
  • Rostampour, M., et al. (2022). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2469-2477.
  • Ghammamy, S., et al. (2011). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. International Journal of Academic Research, 3(2), 523-531.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046.
  • De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 11(12), 1785.
  • Ziegler, S., & Griesbeck, A. G. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5259-5283.
  • Schorn, M. A., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4962-4966.
  • Reddy, C. S., et al. (2015). Synthesis of New Class of Spirocarbocycle Derivatives by Multicomponent Domino Reaction and Their Evaluation for Antimicrobial, Anticancer Activity and Molecular Docking Studies. ChemInform, 46(36).
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pyrazinecarboxamide, 1-oxide

Advanced Operational Guide: PPE and Safe Handling Protocols for Pyrazinecarboxamide, 1-oxide As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Safe Handling Protocols for Pyrazinecarboxamide, 1-oxide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and their reactive metabolites. Pyrazinecarboxamide, 1-oxide (CAS 768-36-5 or 32046-08-5), also known as 3-pyrazinecarboxamide 1-oxide, is a critical N-oxide derivative and metabolite of the first-line antitubercular drug pyrazinamide[1].

Handling this compound requires rigorous operational discipline. N-oxides often present unique toxicological profiles, including acute reactivity and potential genotoxicity, which dictate stringent Personal Protective Equipment (PPE) and engineering controls. This guide provides a self-validating system of operational protocols to ensure absolute laboratory safety.

Physicochemical & Toxicological Profiling

To design an effective PPE ecosystem, we must first understand the hazard causality. Pyrazinecarboxamide, 1-oxide shares structural and toxicological alerts with broader pyrazine derivatives. For instance, related compounds like Pyrazine N-oxide are classified under GHS for Acute Toxicity (H302, H312, H332), Skin Irritation (H315), Serious Eye Damage (H318), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[2]. Furthermore, the parent compound pyrazinamide is known for systemic side effects including hepatotoxicity and joint pain[3].

Table 1: Hazard Causality and Mitigation Strategy

Hazard ClassificationMechanistic CausalityRequired Operational Mitigation
Serious Eye Damage (H318) N-oxide functional groups can cause severe, irreversible protein denaturation in the cornea upon contact.Chemical splash goggles (ANSI Z87.1+); standard safety glasses are insufficient.
Skin Irritation (H315) Polar heterocyclic structure allows rapid dermal penetration and localized inflammatory response.Double-gloving with chemical-resistant nitrile; extended-cuff outer glove.
STOT SE 3 (H336) Inhalation of aerosolized micro-powders leads to rapid absorption across the alveolar membrane.Local Exhaust Ventilation (LEV) / Class II Biological Safety Cabinet (BSC) + N95/P100 respirator.
Systemic Toxicity Pharmacologically active metabolite; potential off-target enzymatic interactions similar to pyrazinamide[3].Complete isolation of workflow; strict wet-decontamination protocols.

The PPE Ecosystem: Causality-Driven Selection

Do not merely wear PPE; understand why it is selected. Every layer of protection must serve a specific mechanistic purpose.

  • Dermal Protection (Hands): Nitrile is mandatory. Latex offers poor resistance to polar organic molecules and N-oxides. We employ a double-gloving strategy : a high-tactility inner nitrile glove (3-4 mil) and a thicker, extended-cuff outer nitrile glove (6-8 mil). This creates a self-validating breach detection system—if the outer glove tears, the inner glove maintains the barrier while you safely evacuate the hood.

  • Ocular Protection: The risk of H318 Serious Eye Damage[2] means standard safety glasses with side shields are inadequate against fine powder aerosolization. Indirect-vented chemical splash goggles are required to create a full orbital seal.

  • Respiratory Protection: When handling dry powders outside of a closed isolator, a half-face elastomeric respirator with P100 particulate filters is required to block >99.9% of airborne crystalline particulates.

  • Body Protection: A disposable, low-linting Tyvek lab coat or a dedicated chemical-resistant apron over a standard cotton lab coat prevents powder accumulation on woven fabrics.

Operational Workflows & Handling Protocols

Handling dry powders of heterocyclic N-oxides[4] presents a high risk of static-induced aerosolization. Follow this validated, step-by-step methodology for safe weighing and transfer:

Step 1: Environmental Preparation Ensure the Class II BSC or Powder Weighing Hood is operating with an inward face velocity of 80-100 FPM. Wipe down the balance and surrounding area with a static-dissipative solution to prevent powder migration.

Step 2: PPE Donning Sequence Inspect all PPE for micro-tears. Don inner gloves Tyvek coat Respirator Goggles Outer extended-cuff gloves (pulled securely over the lab coat cuffs).

Step 3: Static Mitigation Use an anti-static zero-ionizer fan directed at the analytical balance. N-oxide powders often carry static charges that cause them to "jump" from spatulas, leading to invisible contamination zones.

Step 4: Transfer Execution Use a grounded, conductive V-shaped spatula. Transfer the Pyrazinecarboxamide, 1-oxide directly into a pre-tared, sealable anti-static weigh boat or amber glass vial.

Step 5: Sealing and Removal Seal the primary container inside the hood. Wipe the exterior of the sealed container with a 70% Isopropanol / 30% Water solution to remove microscopic dust before removing it from the engineering control.

Spill Management & Chemical Disposal Plan

A spill of Pyrazinecarboxamide, 1-oxide must be treated as a hazardous API release.

  • Immediate Action: Isolate the area. If the spill is outside the hood, evacuate personnel and allow aerosols to settle for 15 minutes.

  • Containment: Gently cover the powder with damp, absorbent pads (using water or a mild surfactant) to prevent aerosolization. Do NOT dry-sweep.

  • Decontamination: Wipe the area with a 10% bleach solution (sodium hypochlorite) followed by a 70% IPA rinse. The oxidative bleach breaks down the N-oxide residue, and the IPA removes the resulting aqueous salts.

  • Disposal: Collect all contaminated materials, including outer gloves and wipes, into a hazardous waste bag. Label as "Toxic Solid Waste - Pyrazine Derivatives" and route for high-temperature incineration according to local environmental regulations.

Workflow Visualization

Below is the logical workflow mapping the integration of hazard identification, engineering controls, and PPE execution.

Handling_Workflow A Hazard Identification (Pyrazinecarboxamide, 1-oxide) B Primary Containment (Class II BSC / Fume Hood) A->B C Respiratory Protection (N95 / P100 Half-Mask) B->C D Dermal Protection (Double Nitrile Gloves) B->D E Ocular Protection (Chemical Splash Goggles) B->E F Execution: Anti-Static Weighing Protocol C->F D->F E->F G Decontamination & Incineration Disposal F->G

Caption: Workflow for exposure mitigation and safe handling of Pyrazinecarboxamide, 1-oxide.

References

  • Source: chemicalbook.
  • Source: nextsds.
  • Source: guidechem.
  • Source: nextsds.

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